(S,R,S)-Ahpc-peg2-nhs ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H45N5O10S |
|---|---|
Molekulargewicht |
715.8 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1 |
InChI-Schlüssel |
YXXKRQYXORRNQO-UALAUUDGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S,R,S)-Ahpc-peg2-nhs Ester: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Application of (S,R,S)-Ahpc-peg2-nhs Ester in Targeted Protein Degradation.
Introduction
This compound is a heterobifunctional chemical linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities enables the covalent conjugation of a target protein-binding ligand ("warhead"), thereby creating a PROTAC capable of inducing the targeted degradation of specific proteins of interest. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound.
Core Properties and Structure
This compound is a synthetic molecule designed for facile incorporation into PROTACs. The "(S,R,S)-Ahpc" component is a high-affinity ligand for the VHL E3 ubiquitin ligase. The "peg2" portion refers to a two-unit polyethylene glycol spacer, which enhances the aqueous solubility and provides appropriate spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal "nhs ester" is a reactive group that readily forms stable amide bonds with primary amines present on the warhead molecule.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₄H₄₅N₅O₁₀S |
| Molecular Weight | 715.8 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, desiccated and protected from light |
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
PROTACs constructed using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC acts as a bridge, bringing a target protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of a PROTAC using this compound and a generic amine-containing warhead.
Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines the coupling of this compound with a warhead containing a primary amine.
Materials:
-
This compound
-
Amine-containing warhead (Target Protein Ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon atmosphere
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing warhead (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.
-
In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
To the solution of the amine-containing warhead, add DIPEA or TEA (2-3 equivalents).
-
Slowly add the solution of this compound to the warhead solution with gentle stirring.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine or a mild aqueous acid/base to remove excess base and other water-soluble impurities.
-
The crude product should be purified by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, favorable solubility properties conferred by the PEG linker, and reactive NHS ester functionality make it a powerful tool for researchers in the field of targeted protein degradation. The methodologies and conceptual frameworks provided in this guide are intended to support drug development professionals in the rational design and efficient synthesis of novel PROTAC-based therapeutics.
The Application of (S,R,S)-Ahpc-peg2-nhs Ester in Targeted Protein Degradation: A Technical Guide
(S,R,S)-Ahpc-peg2-nhs ester is a pivotal chemical tool in the burgeoning field of targeted protein degradation (TPD). Specifically, it serves as a prefabricated building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth overview of its role in research, detailing its mechanism of action, synthesis of PROTACs, and the experimental protocols used to evaluate their efficacy.
Core Concepts: The Role of this compound in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs), particularly those implicated in disease. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a sophisticated linker-E3 ligase ligand conjugate. Its structure incorporates:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-Ahpc): This portion of the molecule is designed to bind with high affinity to the VHL E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression.
-
A Polyethylene Glycol (PEG) Linker (peg2): The two-unit PEG spacer is a hydrophilic linker that enhances the aqueous solubility of the resulting PROTAC molecule. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
-
An N-Hydroxysuccinimide (NHS) Ester: This highly reactive functional group is designed for facile covalent conjugation to primary or secondary amines present on a target protein ligand (also known as a "warhead"). This reaction forms a stable amide bond, completing the synthesis of the PROTAC.
The use of this compound streamlines the synthesis of PROTAC libraries, as the VHL ligand and linker are pre-assembled, allowing researchers to focus on coupling various target protein binders to this scaffold.
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
The ultimate goal of a PROTAC synthesized from this compound is to induce the degradation of a specific target protein. This process can be broken down into a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-VHL).
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides.
-
PROTAC Recycling: The PROTAC molecule is then released and can participate in another round of degradation, acting as a catalyst.
Synthesis of a PROTAC using this compound: A General Protocol
The synthesis of a PROTAC using this compound involves a straightforward amide coupling reaction with a ligand for the protein of interest that possesses a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an accessible amine functional group
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or flash column chromatography)
-
Analytical instruments for characterization (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Dissolution: Dissolve the target protein ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen anhydrous solvent in a clean, dry reaction vessel.
-
Base Addition: Add the tertiary amine base (2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct and any acid impurities.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as LC-MS, to track the consumption of the starting materials and the formation of the desired product.
-
Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then purified using either preparative HPLC or flash column chromatography to isolate the desired PROTAC.
-
Characterization: The identity and purity of the final PROTAC product are confirmed by LC-MS and NMR spectroscopy.
Experimental Evaluation of PROTAC Efficacy
Once a PROTAC is synthesized, its biological activity must be thoroughly evaluated. A series of in vitro cellular assays are typically performed to assess its ability to induce the degradation of the target protein.
Assessment of Target Protein Degradation
a) Western Blotting:
-
Principle: This is the most common method to visualize and semi-quantify the reduction in the level of the target protein.
-
Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent or fluorescent detection system. Quantify the band intensities and normalize the target protein level to the loading control.
-
b) Quantitative Mass Spectrometry-based Proteomics:
-
Principle: This provides an unbiased and global view of protein level changes across the proteome upon PROTAC treatment, confirming the selectivity of the degrader.
-
Protocol: This is a more specialized technique often performed in collaboration with a proteomics core facility. It generally involves cell treatment, lysis, protein digestion, peptide labeling (e.g., with tandem mass tags), and analysis by LC-MS/MS.
Determination of Degradation Potency and Efficacy
From the quantitative data obtained from Western blotting or other protein quantification methods, two key parameters are determined:
-
DC₅₀ (Half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ (Maximum degradation): The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC.
| Parameter | Description | Typical Range for Potent PROTACs |
| DC₅₀ | Concentration for 50% degradation | Sub-micromolar to low nanomolar |
| Dₘₐₓ | Maximum degradation achieved | > 80% |
Mechanistic Validation Assays
To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, several control experiments are essential:
-
Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.
-
E3 Ligase Competition: Co-treatment with an excess of a VHL ligand that does not have a warhead for the target protein should competitively inhibit the binding of the PROTAC to VHL and thus prevent degradation.
-
Inactive Epimer Control: Synthesis and testing of a PROTAC with an epimer of the Ahpc moiety that does not bind to VHL should show no degradation of the target protein.
Signaling Pathways and Logical Relationships
The diagram below illustrates the general workflow for the synthesis and evaluation of a PROTAC derived from this compound.
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile reagent for the development of VHL-recruiting PROTACs. Its pre-packaged nature, incorporating a potent E3 ligase ligand and a solubilizing linker with a reactive handle, significantly accelerates the synthesis of novel protein degraders. The systematic evaluation of these PROTACs through a combination of biochemical and cellular assays is crucial for understanding their therapeutic potential and for the rational design of next-generation targeted protein degradation therapies.
An In-Depth Technical Guide to the Mechanism of Action of (S,R,S)-Ahpc-peg2-nhs Ester in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the mechanism of action of a widely used PROTAC building block: (S,R,S)-Ahpc-peg2-nhs ester. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible polyethylene (B3416737) glycol (PEG) linker, and a reactive N-hydroxysuccinimide (NHS) ester for conjugation to a target protein ligand. We will delve into the core principles of its function, present quantitative data from relevant studies, provide detailed experimental protocols for characterization, and illustrate key pathways and workflows using Graphviz diagrams.
Introduction: The Role of this compound in PROTACs
The this compound is a heterobifunctional molecule designed to streamline the synthesis of VHL-recruiting PROTACs. It is composed of three key functional domains:
-
(S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine): This moiety serves as the high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The (S,R,S) stereochemistry is crucial for its potent binding to the substrate recognition pocket of VHL.
-
PEG2 Linker: A two-unit polyethylene glycol (PEG) spacer provides flexibility and enhances the aqueous solubility of the resulting PROTAC molecule.[2] The linker's length and composition are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
-
NHS Ester: The N-hydroxysuccinimide ester is a reactive group that readily forms a stable amide bond with primary amines present on the target protein ligand (warhead). This enables the straightforward and efficient conjugation of the VHL-recruiting and linker components to the target-binding molecule.
By providing a pre-formed VHL ligand and linker with a reactive handle, this compound simplifies the synthetic process of generating novel PROTACs for a wide range of protein targets.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action of a PROTAC synthesized using this compound involves the induced degradation of a target protein. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct binding moieties, facilitates the formation of a ternary complex, bringing the target protein and the VHL E3 ligase complex into close proximity. The (S,R,S)-AHPC portion of the PROTAC binds to VHL, while the warhead binds to the target protein.
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein.
This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, a key advantage over traditional small-molecule inhibitors.
Figure 1: PROTAC Mechanism of Action.
Data Presentation: Quantitative Analysis of (S,R,S)-AHPC-based PROTACs
Table 1: Physicochemical and Pharmacokinetic Properties of (S,R,S)-AHPC-based Linkers
| Property | Value/Description | Reference |
| (S,R,S)-AHPC (VH032) Kd for VHL | 190 nM | [1] |
| PEG Linker Function | Increases aqueous solubility and provides flexibility for optimal ternary complex formation. | [2] |
| NHS Ester Reactivity | Reacts with primary amines to form stable amide bonds. | N/A |
Table 2: Representative Degradation Data for (S,R,S)-AHPC-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET Proteins | CRPC cells | <1 nM | >90% | [1] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM | Not Reported | [1] |
Note: The data presented are for PROTACs containing the (S,R,S)-AHPC core but may have different linkers and warheads than one synthesized with this compound.
Experimental Protocols
The characterization of a novel PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficiency, and cellular effects.
Synthesis of a PROTAC using this compound
This protocol describes the general procedure for conjugating this compound to a target protein ligand ("Warhead-NH2") containing a primary amine.
Figure 2: PROTAC Synthesis Workflow.
Materials:
-
This compound
-
Warhead-NH2 (target protein ligand with a primary amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the Warhead-NH2 (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Procedure:
-
Immobilization: Immobilize the VHL E3 ligase complex onto a sensor chip.
-
Binary Interactions:
-
Inject varying concentrations of the PROTAC over the immobilized VHL to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, inject varying concentrations of the PROTAC over the immobilized target protein to determine the KD of the PROTAC for the target.
-
-
Ternary Complex Formation:
-
Inject a mixture of a constant concentration of the target protein and varying concentrations of the PROTAC over the immobilized VHL.
-
The resulting sensorgrams will indicate the formation of the ternary complex.
-
-
Data Analysis: Analyze the binding data to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A cooperativity factor greater than 1 indicates positive cooperativity, suggesting that the binding of one component enhances the binding of the other.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein Degradation
Procedure:
-
Cell Lysis: Lyse cells treated with the PROTAC as described for the Western blot.
-
Assay Plate Preparation: Add the cell lysate to a microplate.
-
Antibody Addition: Add a pair of HTRF antibodies specific for the target protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Incubation: Incubate the plate at room temperature to allow for antibody binding to the target protein.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and normalize it to the vehicle control to determine the percentage of remaining protein.
Cell Viability Assay (e.g., MTT or MTS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Reagent Addition: After the desired incubation period, add MTT or MTS reagent to each well.
-
Incubation: Incubate the plate to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Logical Relationships
The core of the PROTAC mechanism is the hijacking of the VHL E3 ligase pathway, which is a component of the larger ubiquitin-proteasome system.
Figure 3: VHL E3 Ligase Ubiquitination Cascade.
Conclusion
The this compound is a valuable and versatile chemical tool for the rapid development of VHL-recruiting PROTACs. Its mechanism of action is centered on the formation of a ternary complex that induces the ubiquitination and subsequent proteasomal degradation of a target protein. The rational design of PROTACs using this and similar building blocks, guided by a thorough understanding of their mechanism and the application of a suite of biophysical and cellular characterization assays, is a powerful strategy in modern drug discovery. This technical guide provides a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs with the potential to address a wide range of diseases.
References
Technical Guide: (S,R,S)-Ahpc-peg2-nhs Ester for PROTAC Development
This technical guide provides an in-depth overview of (S,R,S)-Ahpc-peg2-nhs ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document covers commercial sources, key technical data, experimental protocols for its application, and conceptual workflows.
Introduction to this compound
This compound is a heterobifunctional chemical linker used extensively in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This specific linker contains two key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand (Ahpc): This portion of the molecule is designed to recruit the VHL E3 ubiquitin ligase complex.[1]
-
A PEGylated Linker with an NHS Ester: A polyethylene (B3416737) glycol (PEG2) spacer enhances aqueous solubility and provides appropriate distancing, terminating in an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on a target protein ligand.[1][2][3]
By conjugating this linker to a ligand that binds a specific protein of interest, researchers can create a PROTAC that brings the target protein into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Commercial Suppliers and Technical Data
Several commercial suppliers offer this compound. The following table summarizes the technical data provided by these vendors. It is important to note that specifications may vary by lot and supplier, and it is recommended to consult the certificate of analysis for the most accurate information.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number | Storage Temp. |
| BroadPharm | BP-25121 | C34H45N5O10S | 715.8 | >98% | 2757045-58-0 | -20°C |
| AxisPharm | AP13391 | C34H45N5O10S | 715.81 | Not Specified | 2757045-58-0 | -20°C |
| MedChemExpress | HY-130545 | C34H45N5O10S | 715.81 | Not Specified | 2757045-58-0 | -20°C |
| Glyco MindSynth | GMS-BP25121 | C34H45N5O10S | 715.8 | 95-98% | 2757045-58-0 | -20°C |
| CORTEX BIOCHEM | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
While specific protocols for individual PROTAC syntheses will vary depending on the nature of the target protein ligand, the following section outlines a general methodology for the conjugation of this compound to a primary amine-containing molecule.
General Principle of NHS Ester Conjugation
The core of the conjugation reaction is the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[4] At lower pH, the amine is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[4][5]
Figure 1. General reaction scheme for the conjugation of an NHS ester with a primary amine.
Materials and Reagents
-
This compound
-
Amine-containing target protein ligand
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, 0.1 M sodium bicarbonate buffer pH 8.3, or 50 mM sodium borate (B1201080) buffer pH 8.5. Avoid buffers containing primary amines like Tris.[4]
-
Quenching reagent (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification system: HPLC, gel filtration, or other suitable chromatography system.
Step-by-Step Conjugation Protocol
-
Preparation of Reagents:
-
Conjugation Reaction:
-
In a reaction vessel, combine the target ligand solution with the this compound stock solution. A molar excess of the NHS ester (typically 5-15 fold) is often used to ensure complete conjugation of the ligand.[6]
-
The final concentration of organic solvent (DMF or DMSO) in the reaction mixture should be kept low, typically under 10%, to avoid denaturation if the ligand is a biomolecule.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[4][6] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to consume any unreacted NHS ester.[4] Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
The final PROTAC conjugate should be purified from excess reagents and byproducts. Reverse-phase HPLC is a common and effective method for this purpose. Gel filtration can also be used to separate the conjugate from smaller molecules.[5]
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
-
Store the purified PROTAC under appropriate conditions, typically dissolved in a suitable solvent at -20°C or -80°C.
-
PROTAC Development Workflow
The development of a novel PROTAC is a multi-step process that involves careful design, synthesis, and biological evaluation. This compound serves as a critical component in the synthesis stage of this workflow.
Figure 2. A logical workflow for the development and optimization of a VHL-recruiting PROTAC.
This workflow highlights the iterative nature of PROTAC development. The properties of the linker, such as its length and composition, are critical for the formation of a stable and productive ternary complex (Target Protein : PROTAC : E3 Ligase) and can be systematically varied to optimize degradation efficiency.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
The Architect's Blueprint: A Technical Guide to PROTAC Linkers and E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation (TPD).[1] These heterobifunctional molecules orchestrate the demise of disease-causing proteins by bringing them into proximity with an E3 ubiquitin ligase, thereby inducing their ubiquitination and subsequent destruction by the proteasome.[2][3] This event-driven pharmacology allows for the targeting of proteins previously considered "undruggable" and offers the potential for more profound and durable therapeutic effects.[4]
A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][5] While the choice of the POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[6][7] This technical guide provides an in-depth exploration of the core components of PROTAC design, with a focus on the diverse world of linkers and the expanding repertoire of E3 ligase ligands.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The catalytic cycle of a PROTAC begins with its entry into the cell, where it simultaneously binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][10] The PROTAC molecule, having completed its task, is released to engage another POI and E3 ligase, thus acting catalytically to eliminate the target protein.[1]
The Crucial Role of the Linker: More Than Just a Spacer
The linker is a pivotal component of a PROTAC, profoundly influencing its biological activity.[6] The length, chemical composition, and rigidity of the linker dictate the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation.[7]
Linker Classification and Properties
PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and "smart" or functional linkers.[11]
-
Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[8][12]
-
Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility.[8][11] They are synthetically tractable but can increase the hydrophobicity of the PROTAC.[12]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC.[8][12] Approximately 54% of reported PROTACs utilize PEG linkers.[8]
-
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[7][8] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[8]
-
"Smart" Linkers: These are more advanced linkers designed to respond to specific stimuli, such as light (photocleavable linkers) or specific enzymes, allowing for controlled activation of the PROTAC.
Impact of Linker Length and Composition on PROTAC Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [7][8] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3.3 | >90 | [7] |
| ERα | VHL | Alkyl | 9 | >1000 | ~50 | [8] |
| ERα | VHL | Alkyl | 16 | ~100 | ~95 | [8] |
| BTK | CRBN | PEG | 8 | 2.2 | 97 | [6] |
| HDAC3 | VHL | Varied | - | 440 | 77 | [13] |
A Universe of E3 Ligase Ligands: Expanding the PROTAC Toolbox
Over 600 E3 ubiquitin ligases are encoded in the human genome, yet only a handful have been extensively utilized for PROTAC development. The choice of E3 ligase is critical, as their expression levels and subcellular localization can vary between different cell types and tissues, influencing the tissue selectivity of the PROTAC.
Commonly Recruited E3 Ligases and Their Ligands
The most widely used E3 ligases in PROTAC design are Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3] These ligands are relatively small and possess favorable drug-like properties.[3]
-
Von Hippel-Lindau (VHL): VHL ligands are typically based on a hydroxyproline (B1673980) scaffold that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[14] They often exhibit high binding affinity and can form very stable ternary complexes.[14]
-
Mouse Double Minute 2 (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands for MDM2, such as nutlin-3 (B1677040) and its derivatives, have been incorporated into PROTACs to degrade various oncogenic proteins.[15]
-
Inhibitor of Apoptosis Proteins (IAPs): IAP ligands are often based on Smac mimetics. PROTACs that recruit IAPs are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[4]
| E3 Ligase | Ligand Example | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference(s) |
| VHL | VH032 | 185 nM (Kd) | Not Specified | [14] |
| VH101 | 44 nM (Kd) | Not Specified | [14] | |
| CRBN | Pomalidomide | ~157 nM (Kd), 1.2-3 µM (IC50) | Competitive Titration, Competitive Binding Assay | [8] |
| Lenalidomide | ~2 µM (IC50) | Competitive Binding Assay | [8] | |
| MDM2 | Nutlin-3a | 88 nM (IC50) | Not Specified | [15] |
| J11a | 0.1 µM (Ki) | Not Specified | [15] | |
| IAP | Bestatin | 0.8 x 10^5 M-1 (Association Constant) | [3H] Bestatin Binding Assay | [16] |
Emerging E3 Ligase Ligands
To expand the scope of TPD, researchers are actively seeking ligands for novel E3 ligases. Recent successes include the development of ligands for DCAF1, which has been shown to be effective in overcoming resistance to CRBN-based PROTACs.[17]
Experimental Protocols: A Practical Guide
PROTAC Synthesis: A Modular Approach
The synthesis of PROTACs is typically achieved through a modular approach, involving the separate synthesis of the POI ligand, the E3 ligase ligand, and a bifunctional linker, followed by their sequential coupling.
This protocol describes a common method for synthesizing a PROTAC with an amide linkage using a PEG linker.
Step 1: Amide Coupling of Component A (POI or E3 Ligase Ligand) with Amine-PEG-Boc
-
Dissolve the carboxylic acid-functionalized component (Component A-COOH, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the Boc-protected amine-PEG linker (Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction and purify the product (Component A-PEGn-Boc) by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (Component A-PEGn-Boc) in DCM.
-
Add trifluoroacetic acid (TFA, 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
Step 3: Final Amide Coupling
-
Follow the procedure in Step 1, using Component A-PEGn-NH2 as the amine component and the carboxylic acid-functionalized second ligand (Component B-COOH) as the acid component to yield the final PROTAC.
Evaluating PROTAC Efficacy: Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.[9][10]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10][18]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[9][19]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][19]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.[9][19]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[9][10]
Characterizing Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.
SPR is a label-free technique that monitors the real-time binding of molecules.[20]
Protocol Outline:
-
Immobilize the E3 ligase on an SPR sensor chip.
-
Inject a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC over the chip surface.
-
Measure the binding response to determine the kinetics (kon and koff) and affinity (KD) of ternary complex formation.[20]
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[2][21]
Protocol Outline:
-
Titrate the PROTAC into a solution containing the E3 ligase to determine the binary binding affinity.
-
In a separate experiment, titrate the PROTAC into a solution containing both the E3 ligase and the target protein to measure the thermodynamics of ternary complex formation.
-
The difference in binding affinity between the binary and ternary interactions is used to calculate the cooperativity of the system.[2][9]
NanoBRET™ is a live-cell assay that measures protein-protein interactions in real-time.[5][22]
Protocol Outline:
-
Transfect cells to express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
Treat the cells with the PROTAC.
-
Add the HaloTag® ligand and the NanoLuc® substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the extent of ternary complex formation.[5][23]
Conclusion: The Future of Rational PROTAC Design
The field of targeted protein degradation is rapidly advancing, driven by a deeper understanding of the intricate interplay between PROTACs, their target proteins, and the cellular machinery they co-opt. The rational design of linkers and the discovery of novel E3 ligase ligands are at the forefront of this evolution. By systematically exploring the chemical space of linkers and expanding the repertoire of recruitable E3 ligases, researchers are poised to develop next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential. The experimental methodologies outlined in this guide provide a robust framework for the design, synthesis, and evaluation of these innovative protein degraders, paving the way for new treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. precisepeg.com [precisepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. aragen.com [aragen.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. reactionbiology.com [reactionbiology.com]
The Gatekeeper of Hypoxia: A Technical Guide to the Recruiting Ligand Function of von Hippel-Lindau (VHL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that responds to changes in oxygen availability.[1][2] Functioning as the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, VHL plays a pivotal role in maintaining cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system.[3][4] Its primary and most well-characterized substrate is the alpha subunit of the hypoxia-inducible factor (HIF-α), a transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia).[5] The dysregulation of the VHL-HIF axis is a hallmark of VHL disease and is implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma.[5] This central role has positioned VHL as a key target for therapeutic intervention, particularly in the burgeoning field of targeted protein degradation.[1][3] This guide provides an in-depth technical overview of the recruiting ligand function of VHL, detailing the underlying molecular mechanisms, experimental methodologies to probe its function, and quantitative data on ligand interactions.
The VHL E3 Ubiquitin Ligase Complex and Substrate Recognition
The VHL protein does not act in isolation. It forms a multisubunit complex, often referred to as the VCB-Cul2 complex, which consists of VHL, Elongin B, Elongin C, and Cullin-2.[6] This complex constitutes a functional E3 ubiquitin ligase, where VHL serves as the substrate-binding subunit.[2] The recruitment and subsequent ubiquitination of target proteins by the VHL complex is a tightly regulated process, critically dependent on post-translational modifications of the substrate.
Under normoxic (normal oxygen) conditions, specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This hydroxylation event creates a binding site for the β-domain of VHL. Upon binding, the VHL complex polyubiquitinates HIF-α, marking it for rapid degradation by the 26S proteasome.[6] In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-α hydroxylation. Consequently, VHL cannot recognize and bind HIF-α, leading to its stabilization, nuclear translocation, and the activation of a plethora of genes involved in angiogenesis, glucose metabolism, and cell survival.[5]
Quantitative Analysis of VHL Recruiting Ligand Interactions
The development of small molecules that mimic the hydroxylated HIF-α peptide and bind to VHL has been a significant breakthrough. These molecules, often referred to as VHL ligands, are not only valuable as research tools but also form the basis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit VHL to a target protein of interest, leading to its ubiquitination and degradation. The affinity of these ligands for VHL is a critical determinant of their efficacy. Below is a summary of binding affinities for representative VHL ligands.
| Ligand/PROTAC | Target | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| VHL Ligand 14 | VHL | IC50: 196 nM | Not Specified | [7] |
| VH032 | VHL | Kd: 185 ± 7 nM | Isothermal Titration Calorimetry (ITC) | [8] |
| GP262 | PI3Kα / mTOR | Kd: 0.867 µM (PI3Kα), 0.479 µM (mTOR) | Surface Plasmon Resonance (SPR) | [9] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect VHL-HIF-1α Interaction
This protocol describes the co-immunoprecipitation of endogenous or overexpressed VHL and HIF-1α from cell lysates to demonstrate their interaction in a cellular context.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail immediately before use.[10]
-
Wash Buffer: IP lysis buffer or RIPA buffer.[11]
-
Antibodies: Primary antibody against the "bait" protein (e.g., anti-HIF-1α), control IgG of the same isotype, and secondary antibody for western blot detection.
-
Protein A/G-coupled agarose (B213101) or magnetic beads. [11]
-
Elution Buffer: 3×SDS buffer (150 mM Tris-HCl pH 6.8, 6% (w/v) SDS, 0.3% (w/v) Bromophenol Blue, 30% glycerol, 3% β-mercaptoethanol).[10]
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.[10]
-
Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 1 mL per 1 x 10^7 cells) and incubate on ice for 10-15 minutes.[10]
-
Sonicate the lysate briefly (e.g., 2 x 10 seconds) on ice to ensure complete lysis.[10]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.[10]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody specific for the bait protein (e.g., anti-HIF-1α) to the pre-cleared lysate.[10]
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[10]
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 3×SDS buffer.[10]
-
Boil the samples for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the suspected interacting protein (e.g., anti-VHL).
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate protein (e.g., HIF-1α) in a test tube using purified components.
Materials:
-
Reaction Buffer (10x): Specific composition can vary, but a typical buffer contains 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, and 10 mM DTT.
-
Recombinant Proteins:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)
-
E3 ubiquitin ligase complex (purified VCB-Cul2 complex)
-
Substrate protein (e.g., recombinant HIF-1α)
-
Ubiquitin
-
-
ATP regenerating system: 20 mM ATP, 200 mM creatine (B1669601) phosphate, 0.5 mg/mL creatine kinase.
-
SDS-PAGE loading buffer.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice (example for a 30 µL reaction):
-
3 µL 10x Reaction Buffer
-
50 ng E1 enzyme
-
200 ng E2 enzyme
-
200-500 ng E3 ligase complex
-
500 ng substrate protein
-
5 µg ubiquitin
-
3 µL ATP regenerating system
-
Nuclease-free water to a final volume of 30 µL.[12]
-
-
Include negative control reactions lacking E1, E2, or E3 to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.[12]
-
-
Termination of Reaction:
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a western blot using an antibody against the substrate protein (e.g., anti-HIF-1α) or an anti-ubiquitin antibody to visualize the ladder of polyubiquitinated substrate.[12]
-
HIF-1α Activity Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF-1α by using a reporter construct containing a luciferase gene under the control of a promoter with Hypoxia Response Elements (HREs).
Materials:
-
Cell Line: A suitable cell line that expresses the components of the VHL-HIF pathway (e.g., HEK293T, HCT116).[13]
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene driven by a promoter with multiple HREs.
-
Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.
-
Transfection Reagent.
-
Hypoxia-inducing agent (e.g., CoCl2) or a hypoxic chamber. [13]
-
Dual-Luciferase Reporter Assay System.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate (e.g., 96-well or 24-well) to reach 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Induction of Hypoxia:
-
24-48 hours post-transfection, treat the cells with a hypoxia-inducing agent (e.g., 100-500 µM CoCl2) or place them in a hypoxic chamber (e.g., 1% O2) for a defined period (e.g., 6-24 hours).[13]
-
Include a normoxic control group.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between the hypoxic/treated group and the normoxic control group to determine the fold induction of HIF-1α transcriptional activity.
-
Visualizing VHL's Recruiting Ligand Function
Signaling Pathway of VHL-Mediated HIF-1α Degradation
Caption: VHL-HIF signaling under normoxic and hypoxic conditions.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for a co-immunoprecipitation experiment.
Logical Relationship of VHL in Targeted Protein Degradation (PROTAC)
Caption: Logical flow of VHL-recruiting PROTAC action.
Conclusion
The von Hippel-Lindau protein's function as a recruiting ligand is a cornerstone of cellular oxygen sensing and a critical tumor suppressor mechanism. The detailed understanding of its interaction with HIF-α has not only illuminated fundamental biological processes but has also paved the way for innovative therapeutic strategies. The development of potent and specific VHL ligands has been instrumental in the advancement of targeted protein degradation technologies, offering the potential to address previously "undruggable" targets. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further explore the intricacies of the VHL pathway and to contribute to the development of novel therapeutics that harness the power of this essential cellular gatekeeper.
References
- 1. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. scispace.com [scispace.com]
- 13. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.jp]
A Deep Dive into Targeted Protein Degradation: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the core principles of targeted protein degradation (TPD), a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This document provides a comprehensive overview of the key mechanisms, experimental protocols for characterization, and quantitative data to facilitate a deeper understanding and application of this technology.
Core Principles of Targeted Protein Degradation
Targeted protein degradation is a therapeutic strategy that harnesses the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, TPD results in the complete removal of the target protein, thereby abrogating all its functions and interactions.[3] This approach is primarily driven by two classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[3][4]
The Ubiquitin-Proteasome System (UPS)
The UPS is a central cellular pathway responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins.[5][6][7] This process involves a three-step enzymatic cascade:
-
Ubiquitin Activation (E1): An E1 activating enzyme utilizes ATP to form a thioester bond with ubiquitin, a small 76-amino acid protein.[5][6][8]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.[6][8]
-
Ubiquitin Ligation (E3): An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[6][8]
The sequential addition of multiple ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[9][10] The proteasome is a large protein complex that unfolds and degrades the tagged protein into small peptides.[10][11]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that serve as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[9][12] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects the two ligands.[3][13]
The mechanism of action of PROTACs is catalytic and involves the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[9][14] The stability and conformation of this complex are critical for degradation efficiency.[15][16]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to the POI.[9][13]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[9][12]
-
Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling a catalytic cycle of degradation.[9][14]
This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[9]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein by binding to one of the proteins and altering its surface to create a new binding interface for the other.[17][18][19] Unlike PROTACs, which have distinct ligands for the target and the E3 ligase, molecular glues are monovalent compounds that effectively "glue" the two proteins together.[18] A well-known example is the immunomodulatory drug lenalidomide, which binds to the E3 ligase Cereblon (CRBN) and induces the degradation of neo-substrates like IKZF1 and IKZF3.[17]
Key E3 Ligases in Targeted Protein Degradation
While there are over 600 E3 ligases in the human genome, only a handful are commonly hijacked for TPD, primarily due to the availability of well-characterized ligands.[20] The two most predominantly used E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase.[21][22]
-
Cereblon (CRBN): CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[21] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.[23]
-
von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the CUL2 E3 ubiquitin ligase complex.[21] VHL ligands are typically based on a hydroxyproline (B1673980) scaffold.[24]
The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.[25]
Quantitative Data in Targeted Protein Degradation
The efficacy of a degrader is characterized by several key quantitative parameters. These metrics are crucial for comparing the performance of different compounds and for guiding the optimization process.
| Parameter | Description |
| DC50 | The concentration of the degrader required to achieve 50% degradation of the target protein. It is a measure of the potency of the degrader.[26] |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given degrader. It reflects the efficacy of the degrader.[26] |
| Kd (binary) | The dissociation constant for the binding of the degrader to either the target protein or the E3 ligase alone. It measures the affinity of the individual binding events. |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex (Target-Degrader-E3 ligase). It reflects the stability of the entire complex. |
| Cooperativity (α) | A measure of how the binding of the degrader to one protein influences its binding to the other. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary binding events.[15][16] |
Table 1: Key Quantitative Parameters in Targeted Protein Degradation.
Quantitative Data for Representative PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (nM) (Target) | Binary Kd (nM) (E3 Ligase) | Reference |
| MZ1 | BRD4BD2 | VHL | HeLa | ~10-30 | >90 | 1 (SPR) | 29 (SPR) | [26] |
| dBET1 | BRD4 | CRBN | MV4;11 | ~50 | >90 | - | - | [10] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >95 | - | - | [27] |
| Compound 14a | CRBN | VHL | HCT116 | 200 | 98 | - | - | [21] |
| ACBI1 | SMARCA2 | VHL | MV-4-11 | 0.009 | >95 | 1800 | - | [28] |
Table 2: Representative Quantitative Data for Various PROTACs. Note: The reported values can vary depending on the specific experimental conditions and cell line used. This table provides a comparative overview.
Experimental Protocols
A variety of experimental techniques are employed to characterize the efficacy and mechanism of action of targeted protein degraders.
Protein Degradation Measurement (DC50 and Dmax)
Western Blotting
This is a conventional and widely used method to quantify the levels of a target protein in cells following treatment with a degrader.[5]
-
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or molecular glue for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[5]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[5]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the degrader concentration to determine the DC50 and Dmax values using a non-linear regression model.[9]
-
HiBiT Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells or lysates in a high-throughput manner.[3][21] It utilizes an 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[3] This tag complements with a larger, inactive fragment of NanoLuc luciferase (LgBiT) to form an active luciferase enzyme, generating a luminescent signal that is proportional to the amount of the target protein.[13]
-
Protocol:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag endogenously fused to the target protein of interest using CRISPR/Cas9 gene editing.[3]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with a serial dilution of the degrader.
-
Lysis and Detection (Lytic Mode): Add a lytic reagent containing the LgBiT protein and luciferase substrate to the cells. This lyses the cells and allows for the complementation of HiBiT and LgBiT.[13]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the percentage of remaining protein. Plot the data to calculate DC50 and Dmax values.[21]
-
Ternary Complex Formation Assays
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of interaction.[28][29] It is considered the gold standard for characterizing the thermodynamics of ternary complex formation.[11]
-
Protocol:
-
Sample Preparation: Prepare purified solutions of the E3 ligase, target protein, and degrader in a matched buffer.
-
Binary Titrations:
-
Ternary Titration: To measure the affinity of the ternary complex, titrate the degrader into a solution containing a pre-formed complex of the E3 ligase and the target protein.[11]
-
Data Analysis: Analyze the resulting thermograms to determine the binding parameters. The cooperativity factor (α) can be calculated from the binary and ternary Kd values.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.[12][15][18] It provides kinetic information (association and dissociation rates) in addition to binding affinity.
-
Protocol:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[30]
-
Binary Interaction Analysis: Flow a solution of the degrader over the immobilized protein to measure the binary binding kinetics and affinity.[12]
-
Ternary Complex Analysis: To analyze the ternary complex, pre-incubate the degrader with the non-immobilized protein partner and flow this mixture over the immobilized protein.[30]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd) for both binary and ternary interactions.[25]
-
Ubiquitination Assays
These assays are designed to directly measure the ubiquitination of the target protein induced by the degrader.
In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination cascade in a test tube.
-
Protocol:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, ATP, and ubiquitin (often biotin-tagged) in a reaction buffer. Add the PROTAC of interest.[8]
-
Incubation: Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.[8]
-
Detection: The ubiquitination of the target protein can be detected by Western blotting using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight species corresponding to the ubiquitinated protein.[1] Alternatively, if biotinylated ubiquitin is used, the reaction can be analyzed using streptavidin-based detection methods.
-
Cell-Based Ubiquitination Assay
This assay measures the ubiquitination of the target protein within a cellular context.
-
Protocol:
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target protein.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains attached to the target protein.[1]
-
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental procedures involved in targeted protein degradation.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. promega.com [promega.com]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for evaluating the E3 ligase activity of BRCA1-BARD1 and its variants by nucleosomal histone ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 18. aragen.com [aragen.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. benchchem.com [benchchem.com]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 30. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for (S,R,S)-Ahpc-peg2-nhs Ester Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of (S,R,S)-Ahpc-peg2-nhs ester to molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. This compound is a heterobifunctional linker widely used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (the AHPC portion) and a polyethylene (B3416737) glycol (PEG) spacer, terminating in an N-hydroxysuccinimide (NHS) ester.[3][1][4] The NHS ester group reacts specifically with primary aliphatic amines to form a stable amide bond.[5][6] The integrated PEG linker enhances the aqueous solubility of the resulting conjugate.[3][2]
The efficiency of the conjugation reaction is highly dependent on factors such as pH, buffer composition, and the molar ratio of reactants.[7] The optimal pH for the reaction is typically between 7.2 and 8.5 to ensure that the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[7][8] It is crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the target molecule for reaction with the NHS ester.[5][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation of this compound to primary amines, based on general NHS ester chemistry protocols. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the NHS ester.[7][8] |
| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | A molar excess of the NHS ester is typically used to drive the reaction to completion.[9] The optimal ratio should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[9][11] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.[12] |
| Reaction Time | 1 - 4 hours | Longer incubation times (e.g., overnight at 4°C) may be necessary for less reactive amines or lower concentrations.[9][11] |
| Quenching Agent Concentration | 50 - 100 mM | Tris or glycine (B1666218) can be used to stop the reaction by consuming unreacted NHS ester.[5][9] |
Experimental Protocols
Materials
-
This compound
-
Molecule to be conjugated (e.g., protein, antibody) containing primary amines
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate Buffer, pH 8.3-8.5.[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[9]
-
Desalting columns or dialysis equipment for purification[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4 for storage
Reagent Preparation
-
Protein Solution Preparation:
-
This compound Stock Solution:
-
The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening.[10]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.[5] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[10]
-
Conjugation Reaction
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester is a good starting point.[9]
-
Add the NHS ester solution dropwise while gently stirring or vortexing the protein solution.[13]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9] For sensitive proteins, the incubation can be performed overnight at 4°C.[9]
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[5]
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or reacted with the quenching agent.[9]
Purification of the Conjugate
-
Remove unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column (e.g., Sephadex G-25) or dialysis.[11]
-
Equilibrate the desalting column or perform dialysis against a suitable storage buffer, such as PBS.
-
Collect the fractions containing the purified conjugate. The protein concentration and degree of labeling can be determined using standard spectrophotometric methods (e.g., measuring absorbance at 280 nm for the protein).[14]
Visualizations
Caption: Chemical pathway of NHS ester conjugation with a primary amine.
Caption: Experimental workflow for conjugation and purification.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 4. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. glenresearch.com [glenresearch.com]
- 12. neb.com [neb.com]
- 13. biotium.com [biotium.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note & Protocol: Step-by-Step Synthesis of a VHL-based PROTAC using (S,R,S)-Ahpc-peg2-nhs ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[2]
This application note provides a detailed protocol for the synthesis of a PROTAC using a streamlined, modular approach. The synthesis utilizes (S,R,S)-Ahpc-peg2-nhs ester , a readily available building block that combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase ((S,R,S)-Ahpc) with a flexible polyethylene (B3416737) glycol (PEG) linker, pre-activated with an N-hydroxysuccinimide (NHS) ester.[3][4][5] The NHS ester functional group allows for a direct and efficient one-step conjugation to a warhead containing a primary or secondary amine, forming a stable amide bond.[6] This method significantly simplifies the synthetic process, making it an accessible and rapid strategy for generating novel PROTAC molecules for screening and optimization.[7][8]
Principle of the Reaction
The core of this synthetic protocol is the nucleophilic acyl substitution reaction between the amine-reactive NHS ester of the VHL ligand-linker construct and a primary amine on the target protein ligand (warhead). The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6] The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF), and may be facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.[1]
Visualized Mechanisms and Workflows
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: General chemical reaction scheme for the PROTAC synthesis.
Caption: Step-by-step experimental workflow for PROTAC synthesis and purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% Purity | e.g., BroadPharm, MCE | Store at -20°C.[4] |
| Amine-functionalized Warhead | ≥95% Purity | Custom synthesis or commercial | Must contain a primary amine. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Use a freshly opened bottle. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a Sure/Seal™ bottle. |
| Dichloromethane (B109758) (DCM) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Deionized Water | High Purity | In-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | In-house preparation | For workup. |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layers. |
| Nitrogen (N₂) Gas | High Purity | Airgas | For inert atmosphere. |
| Standard Glassware | N/A | N/A | Round-bottom flasks, separatory funnel, etc. |
| Magnetic Stirrer and Stir Bars | N/A | N/A | |
| TLC Plates | Silica (B1680970) Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |
Quantitative Reaction Data
This table provides an example calculation for a 0.1 mmol scale reaction. Adjust quantities as needed.
| Component | Formula | MW ( g/mol ) | Molar Eq. | Amount (mg) | Moles (mmol) |
| This compound | C₃₄H₄₅N₅O₁₀S | 715.8 | 1.0 | 71.6 | 0.10 |
| Amine-Warhead (Example) | C₂₀H₂₅N₅O₂ | 380.0 | 1.1 | 41.8 | 0.11 |
| DIPEA | C₈H₁₉N | 129.24 | 3.0 | 38.8 (52 µL) | 0.30 |
| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent | (2.0 mL) | N/A |
| Product (Theoretical) | C₅₄H₆₈N₁₀O₁₁S | 1077.2 | 1.0 | 107.7 | 0.10 |
Note: The molecular weight and formula for the "Amine-Warhead" and "Product" are hypothetical and will depend on the specific warhead used.
Experimental Protocol
6.1 Reaction Setup
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., 71.6 mg, 0.10 mmol).
-
Add the amine-containing warhead (1.1 eq., 41.8 mg, 0.11 mmol).
-
Place a rubber septum on the flask and purge with nitrogen gas for 5 minutes to establish an inert atmosphere.
-
Using a syringe, add anhydrous DMF (2.0 mL) to dissolve the solids. Stir for 5 minutes until a clear solution is obtained.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq., 52 µL, 0.30 mmol) to the reaction mixture dropwise via syringe.
6.2 Reaction and Monitoring
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.[1] A typical mobile phase for TLC could be 5-10% Methanol (B129727) in DCM. The reaction is complete when the limiting reagent (typically the NHS ester) is consumed. The reaction is often left to stir overnight (12-24 hours) to ensure completion.[9]
6.3 Workup and Isolation
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL). This helps to remove DMF, DIPEA, and the NHS byproduct.[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
6.4 Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical elution gradient might be from 0% to 10% methanol in dichloromethane (DCM), depending on the polarity of the final PROTAC.
-
Alternatively, for higher purity, the crude product can be purified by preparative High-Performance Liquid Chromatography (prep-HPLC).[1]
-
Combine the fractions containing the pure product (as determined by TLC or LC-MS) and concentrate under reduced pressure to yield the final PROTAC as a solid or oil.
6.5 Characterization
-
Confirm the identity of the synthesized PROTAC by LC-MS to verify the correct molecular weight.
-
Confirm the structure and assess purity using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the final purity using analytical HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 5. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
Application Notes and Protocols for NHS Ester Coupling to Target Protein Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a widely employed and robust method for the covalent modification of proteins and other biomolecules.[1][2] This technique primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3][4] The efficiency of this conjugation reaction is critically dependent on several factors, including pH, temperature, buffer composition, and the molar ratio of reactants.[5][6] These application notes provide a detailed guide to understanding and optimizing the reaction conditions for successful NHS ester coupling.
The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7] However, a competing reaction, the hydrolysis of the NHS ester by water, can significantly reduce the efficiency of the conjugation.[3][8] The rate of hydrolysis is highly dependent on pH, increasing at more alkaline conditions.[1][8] Therefore, successful NHS ester coupling requires a careful balance of reaction parameters to favor aminolysis over hydrolysis.
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical reaction and a general experimental workflow for NHS ester coupling.
Caption: NHS ester reaction with a primary amine on a protein.
Caption: General experimental workflow for protein-ligand conjugation.
Key Reaction Parameters
The success of NHS ester coupling is highly dependent on optimizing several key parameters. The following tables summarize the recommended conditions based on literature and supplier protocols.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[2][8] | Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often cited as optimal.[9][10][11] |
| Temperature | 4°C to Room Temperature (20-25°C)[5][8] | Lower temperatures can be used to slow down hydrolysis, especially for longer incubation times.[12] |
| Reaction Time | 30 minutes - 4 hours at Room Temperature; Overnight at 4°C[8][9][11] | The optimal time can vary depending on the specific protein and ligand. |
| Molar Excess of NHS Ester | 5- to 20-fold[1][13] | The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.[14][15] |
| Protein Concentration | 1 - 10 mg/mL[1][10] | Higher protein concentrations can improve conjugation efficiency.[8] |
Table 2: Recommended Buffer Systems
| Buffer | Concentration | pH Range | Incompatible Substances |
| Phosphate Buffered Saline (PBS) | 0.1 M | 7.2 - 7.4 | Primary amines (e.g., Tris, glycine)[8][16] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | High concentrations of sodium azide (B81097) (>3 mM)[3][8] |
| Borate | 50 mM | 8.0 - 9.0 | |
| HEPES | 7.2 - 7.6 |
Note: Always use amine-free buffers for the coupling reaction, as primary amines will compete with the target protein.[8][16]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest
-
NHS ester of the ligand/label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5[1][9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[1]
-
Desalting column or dialysis equipment for purification[1][9]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the NHS ester solution to the protein solution while gently stirring or vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] If the label is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol 2: Trial Reactions to Determine Optimal Molar Ratio
To achieve a specific degree of labeling, it is recommended to perform small-scale trial reactions with varying molar ratios of the NHS ester to the protein.
Procedure:
-
Set up a series of parallel reactions as described in Protocol 1.
-
Vary the molar excess of the NHS ester to the protein (e.g., 2:1, 5:1, 10:1, 20:1).[1]
-
After quenching and purification, determine the degree of labeling for each reaction using an appropriate analytical method (e.g., spectrophotometry for dye-labeled proteins).
-
Select the molar ratio that provides the desired degree of labeling for larger-scale reactions.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | pH is too low | Increase the pH of the reaction buffer to 8.0-8.5. |
| NHS ester has hydrolyzed | Prepare the NHS ester solution immediately before use in anhydrous solvent. | |
| Presence of competing primary amines | Ensure the protein solution and buffers are free of amines like Tris or glycine. | |
| Insufficient molar excess of NHS ester | Increase the molar ratio of NHS ester to protein. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10% of the total reaction volume.[13][16] |
| Protein instability under reaction conditions | Perform the reaction at a lower temperature (4°C). | |
| High Background/Non-specific Binding | Incomplete removal of unreacted label | Ensure thorough purification of the conjugate using a desalting column or dialysis.[3] |
| Hydrolyzed label binding non-covalently | Optimize reaction conditions to favor aminolysis over hydrolysis. |
By carefully controlling the reaction conditions outlined in these application notes and protocols, researchers can achieve efficient and reproducible conjugation of NHS esters to their target protein ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note: High-Purity Purification of (S,R,S)-Ahpc-peg2-nhs Ester Conjugates Using Preparative Reversed-Phase HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the purification of (S,R,S)-Ahpc-peg2-nhs ester, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The methodology utilizes preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity, suitable for downstream applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals requiring a robust method for purifying sensitive NHS ester-containing molecules.
Introduction
This compound is a heterobifunctional linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester allows for covalent conjugation to primary amines on a target protein ligand, while the AHPC moiety recruits the VHL E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[4] The purity of this linker is critical, as impurities can lead to side reactions and complicate the interpretation of biological data. The primary impurity of concern is the hydrolyzed NHS ester, which forms the corresponding carboxylic acid and is unreactive towards amines.[5][6] This protocol details an efficient purification strategy using preparative RP-HPLC with a C18 stationary phase.
Experimental Protocols
Materials and Reagents
-
Crude this compound conjugate: Synthesized in-house or obtained from a commercial supplier.
-
Acetonitrile (B52724) (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18 MΩ·cm or HPLC grade.
-
Trifluoroacetic acid (TFA): HPLC grade, >99.5% purity.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for sample preparation.
-
Preparative HPLC System: Equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Preparative RP-HPLC Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm (or similar dimensions).
-
Analytical HPLC System: For purity analysis.
-
Analytical RP-HPLC Column: C18 stationary phase, 5 µm particle size, 250 x 4.6 mm.
-
Lyophilizer (Freeze-Dryer): For solvent removal from pure fractions.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Purification Protocol
A reversed-phase HPLC method is employed for the purification.[7][8] The separation is based on the hydrophobicity of the components in the crude mixture.
Table 1: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 35 °C |
| Injection Volume | 1-5 mL (dependent on concentration and column loading capacity) |
| Gradient | Time (min) |
Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the main product peak based on the UV chromatogram. The this compound is expected to be more hydrophobic and thus have a longer retention time than its hydrolyzed acid counterpart.
-
Combine the pure fractions and immediately freeze them, for example, using a dry ice/acetone bath or a -80 °C freezer.
-
Lyophilize the frozen fractions to remove the acetonitrile and water, yielding the purified product as a white to off-white solid.
-
Store the final product at -20°C under desiccated conditions to prevent hydrolysis of the NHS ester.[2][6]
Purity Analysis by Analytical HPLC
Analyze the purified product using an analytical RP-HPLC method to confirm its purity.
Table 2: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
Data Presentation
The following table summarizes representative data from the purification of a crude batch of this compound.
Table 3: Representative Purification Data
| Compound/Impurity | Retention Time (min) (Analytical) | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| (S,R,S)-Ahpc-peg2-acid | 15.2 | 12.5 | < 0.5 | N/A |
| This compound | 17.8 | 85.0 | > 98.0 | ~85 |
| Other Impurities | Various | 2.5 | < 1.5 | N/A |
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationships governing the HPLC purification strategy.
Conclusion
The protocol described provides a reliable and efficient method for the purification of this compound conjugates. By utilizing a C18 reversed-phase column with an acetonitrile/water/TFA gradient, it is possible to effectively separate the desired NHS ester product from its primary hydrolysis-related impurity and other process contaminants. The resulting high-purity material (>98%) is essential for the successful synthesis of potent and specific PROTAC molecules and for generating reliable data in targeted protein degradation studies. Proper handling and storage of the purified, moisture-sensitive NHS ester are critical to maintaining its integrity for subsequent conjugation reactions.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 3. (S,R. S)-AHPC-PEG-NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 4. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. rsc.org [rsc.org]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Design and Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation (TPD).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell entirely.[3] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] By simultaneously engaging the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[3] This proximity leads to the E3 ligase tagging the POI with ubiquitin, marking it for degradation by the proteasome.[8][9] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering the potential for sustained therapeutic effects at lower concentrations.[10]
This document provides a detailed experimental workflow, including application notes and protocols, for the systematic design, synthesis, and evaluation of PROTACs.
Phase 1: PROTAC Design and Synthesis
Application Notes
The rational design of a PROTAC is a multi-parameter optimization process. The success of a PROTAC largely depends on the careful selection and combination of its three constituent parts.[11]
-
Target Validation and POI Ligand Selection : The process begins with identifying a protein of interest (POI) that is linked to a disease. A known binder (ligand or "warhead") for this protein is required. The affinity of this ligand does not need to be exceptionally high, which expands the scope to include previously "undruggable" targets.[12] It is crucial to identify a solvent-exposed exit vector on the ligand where the linker can be attached without disrupting binding to the POI.[13]
-
E3 Ligase and Ligand Selection : While over 600 E3 ligases are encoded in the human genome, PROTAC development has predominantly utilized a small number, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][14] The choice of E3 ligase can be critical, as its expression levels may vary across different tissues and cell types, influencing the PROTAC's tissue specificity and efficacy.[15]
-
Linker Design : The linker is not merely a spacer; it critically influences the physicochemical properties and biological activity of the PROTAC.[6] Key parameters to optimize include its length, composition, rigidity, and attachment points.[13][16] An optimal linker facilitates the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination.[1][17] Linkers are often based on polyethylene (B3416737) glycol (PEG) or alkyl chains, and their design is crucial for properties like solubility and cell permeability.[8][13]
Protocol 1: General Synthesis of an Amide-Linked PROTAC
This protocol describes a common method for coupling a carboxylic acid-functionalized component with an amine-functionalized component, a key step in synthesizing many PROTACs.[18]
Materials:
-
Component A-COOH (POI ligand or E3 ligand with a carboxylic acid handle)
-
Component B-PEGn-NH2 (Linker-E3 ligand or Linker-POI ligand with a terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Preparative HPLC system
Procedure:
-
Dissolve Component A-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Component B-PEGn-NH2 (1.1 eq) in anhydrous DMF.
-
Add the solution of Component B to the activated Component A solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
-
Confirm the identity and purity of the final product using LC-MS and NMR.
Phase 2: In Vitro Evaluation
Application Notes
Once synthesized, PROTACs undergo a series of in vitro assays to confirm their mechanism of action, potency, and selectivity.[] This phase is crucial for identifying promising candidates for further preclinical development.[10]
-
Ternary Complex Formation : The formation of a stable POI-PROTAC-E3 ligase ternary complex is a prerequisite for protein degradation.[1] Assays like TR-FRET, Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) can be used to detect and quantify this complex and determine the binding affinities and cooperativity.[][20]
-
Target Ubiquitination : Confirming that the PROTAC induces ubiquitination of the POI is a key mechanistic validation step. This is often assessed by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[21]
-
Protein Degradation : The primary functional readout for a PROTAC is the degradation of its target protein. Western blotting is the gold standard for quantifying protein levels.[22] High-throughput methods like In-Cell Westerns, ELISA, or NanoBRET® can also be employed to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[23][24]
-
Cellular Effects : The downstream consequences of protein degradation are assessed through cellular assays. This includes measuring cell viability or cytotoxicity (e.g., MTT or CTG assays) to determine the PROTAC's effect on cell proliferation, particularly in cancer cell lines.[][25]
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Relevant cell line (e.g., MCF-7 for ERα, LNCaP for AR)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Primary antibodies (anti-target protein, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin). Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle control.
Data Presentation: In Vitro Evaluation
Quantitative data from in vitro assays should be summarized for clear comparison of different PROTAC candidates.
Table 1: Summary of In Vitro PROTAC Performance
| PROTAC ID | Target Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Degradation Potency (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (IC50, µM) |
|---|---|---|---|---|---|
| PROTAC-01 | 50 | 5.2 | 25 | 95 | >10 |
| PROTAC-02 | 75 | 2.1 | 150 | 80 | >10 |
| PROTAC-03 | 40 | 15.8 | 8 | 98 | 5.6 |
| Control Cpd | 30 (Inhibitor) | N/A | >10,000 | <10 | 8.2 |
-
Kd: Dissociation constant, a measure of binding affinity.
-
α: Cooperativity factor; α > 1 indicates positive cooperativity in ternary complex formation.
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation observed.
-
IC50: Concentration of PROTAC that inhibits 50% of cell viability/growth.
Phase 3: In Vivo Evaluation
Application Notes
Promising PROTAC candidates from in vitro screening are advanced to in vivo studies to assess their therapeutic potential in a complex biological system.[26] These studies are essential for understanding the drug's behavior and safety before clinical consideration.[]
-
Pharmacokinetics (PK) : PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.[] Key parameters like Cmax (maximum concentration), half-life (t1/2), and AUC (area under the curve) are measured in animal models (e.g., mice, rats) after single or multiple doses.[] Due to their larger size, PROTACs often face challenges with properties like oral bioavailability.[9]
-
Pharmacodynamics (PD) : PD studies establish the relationship between drug concentration and the pharmacological effect—in this case, target protein degradation in relevant tissues (e.g., tumors).[28][29] These studies are crucial for selecting an optimal dosing regimen.
-
Efficacy Studies : The therapeutic efficacy of the PROTAC is evaluated in disease-relevant animal models. For oncology, this often involves using tumor xenograft models (subcutaneous or orthotopic) where tumor growth inhibition is the primary endpoint.[25][]
-
Off-Target and Toxicity Assessment : A critical step is to ensure the PROTAC is selective and does not cause unintended degradation of other proteins, which could lead to toxicity.[30][31] Mass spectrometry-based global proteomics is a powerful, unbiased method to identify potential off-target effects.[30][32] General toxicity is monitored by observing changes in animal body weight and overall health.[25]
Protocol 3: Pharmacodynamic (PD) Study in a Tumor Xenograft Model
Objective: To assess target protein degradation in tumor tissue following PROTAC administration.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for xenograft (e.g., MV-4-11 for an FLT3-targeting PROTAC)
-
PROTAC formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Tissue homogenization equipment
-
Western blot analysis materials (as in Protocol 2)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 million cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, PROTAC at various doses).
-
PROTAC Administration: Administer the PROTAC or vehicle according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Sample Collection: At various time points after the final dose (e.g., 2, 8, 24, 48 hours), euthanize a subset of mice from each group.
-
Tissue Harvesting: Excise the tumors and, if required, other organs (e.g., liver, kidney). Flash-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Tissue Lysis: Homogenize the frozen tumor samples in RIPA buffer with inhibitors to extract total protein.
-
Protein Quantification and Analysis: Determine protein concentration using a BCA assay. Analyze the levels of the target protein and a loading control by Western blot, as described in Protocol 2.
-
Data Analysis: Quantify target protein levels relative to the vehicle control group at each time point to determine the extent and duration of protein degradation in the tumor.
Data Presentation: In Vivo Evaluation
Table 2: Summary of In Vivo PROTAC Performance (Example Data)
| Parameter | PROTAC-03 |
|---|---|
| Pharmacokinetics (Mouse, 10 mg/kg, PO) | |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 5200 |
| t1/2 (h) | 6.5 |
| Pharmacodynamics (Tumor, 24h post-dose) | |
| 10 mg/kg | 85% degradation |
| 30 mg/kg | 95% degradation |
| Efficacy (Xenograft Model, 30 mg/kg, QD) | |
| Tumor Growth Inhibition (TGI) at Day 21 | 88% |
| Body Weight Change | < 5% loss |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
TGI: Tumor Growth Inhibition, a measure of anti-tumor efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Protein Degradation and PROTACs [promega.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Abstract 2049: Novel preclinical models for PROTAC evaluation: And beyond | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifesensors.com [lifesensors.com]
- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. books.rsc.org [books.rsc.org]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 28. books.rsc.org [books.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
Protocol for Labeling Proteins with PEG NHS Esters: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent modification of proteins using amine-reactive polyethylene (B3416737) glycol (PEG) N-hydroxysuccinimide (NHS) esters. PEGylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2]
Introduction
PEGylation, the process of attaching PEG chains to a protein, can enhance solubility, increase serum half-life, reduce immunogenicity, and improve thermal and proteolytic stability.[1][3][4] PEG NHS esters are popular reagents that react efficiently with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[5][6] The degree of PEGylation can be controlled by optimizing reaction conditions such as pH, temperature, and the molar ratio of PEG reagent to protein.[1]
Core Principles of the Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the ester group of the PEG NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Chemical Reaction Pathway
Caption: Reaction of a protein's primary amine with a PEG NHS ester.
Experimental Protocols
Materials and Reagents
-
Protein of Interest: Dissolved in an amine-free buffer.
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[5] Avoid buffers containing primary amines like Tris or glycine (B1666218).[5][6][7]
-
Anhydrous Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the PEG NHS ester.[5][6][7]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine to stop the reaction.
-
Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis cassettes for removal of unreacted PEG and byproducts.[][9][10]
Protein Preparation
-
Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[5]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[6][7]
PEGylation Reaction
-
Equilibrate the vial of PEG NHS ester to room temperature before opening to prevent moisture condensation.[5][6][7]
-
Immediately before use, prepare a 10 mM stock solution of the PEG NHS ester by dissolving it in anhydrous DMSO or DMF.[5][6][7] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5][6]
-
Add the calculated volume of the PEG NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5][6]
-
The molar ratio of PEG NHS ester to protein is a critical parameter. A 20-fold molar excess is a common starting point for antibodies, typically resulting in 4-6 PEG chains per antibody.[6][7] This ratio should be optimized for each specific protein and desired degree of PEGylation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5][6][7]
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 10-50 mM.
Experimental Workflow
Caption: General workflow for protein PEGylation with NHS esters.
Purification of PEGylated Protein
Following the PEGylation reaction, it is crucial to remove unreacted PEG, hydrolyzed PEG-NHS, and any protein aggregates. Several chromatographic techniques can be employed for purification:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted, smaller PEG molecules and byproducts based on their hydrodynamic radius.[][10]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the unmodified protein.[][9] It can also be used to separate proteins with different degrees of PEGylation.[]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be a useful complementary method to IEX.[][9]
-
Reverse Phase Chromatography (RPC): Often used for analytical purposes, RPC can separate positional isomers of PEGylated proteins.[]
-
Dialysis/Ultrafiltration: Effective for removing smaller molecular weight impurities.[10]
Characterization of PEGylated Protein
The extent of PEGylation and the quality of the conjugate should be assessed using various analytical techniques:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides accurate mass determination to confirm the degree of PEGylation and identify PEGylation sites.[3][11]
-
Liquid Chromatography (LC): Techniques such as SEC-HPLC can be used to determine the purity and aggregation state of the PEGylated protein.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the protein, which increases upon PEGylation.[2]
Quantitative Data Summary
The efficiency of the PEGylation reaction is influenced by several factors. The following table summarizes key reaction parameters.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Higher pH increases the reactivity of primary amines but also the rate of NHS ester hydrolysis. A pH of 7.2-8.0 is a good starting point.[5][6] |
| Temperature | 4°C (on ice) to Room Temperature (20-25°C) | Lower temperatures can help control the reaction rate and minimize protein degradation.[5][6][7] |
| Reaction Time | 30 minutes to 2 hours | Shorter times at room temperature, longer times on ice.[5][6][7] |
| Molar Excess of PEG NHS Ester | 5:1 to 50:1 (PEG:Protein) | Highly dependent on the protein and the desired degree of PEGylation. A 20-fold excess is a common starting point for antibodies.[5][6][7] |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same level of labeling.[6][7] |
Troubleshooting
-
Low PEGylation Efficiency:
-
Protein Precipitation:
-
Decrease the protein concentration.
-
Optimize the buffer composition.
-
Reduce the final concentration of the organic solvent.
-
-
High Polydispersity (multiple PEG chains attached):
-
Decrease the molar excess of the PEG NHS ester.
-
Lower the reaction pH to favor N-terminal modification over lysine modification.
-
Optimize purification methods to isolate the desired PEGylated species.
-
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. idosi.org [idosi.org]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for Amine-Reactive PEGylation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] Amine-reactive PEGylation specifically targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides, forming stable amide bonds.[4][5] This modification offers several advantages for drug delivery, including increased serum half-life, enhanced stability, improved solubility, and reduced immunogenicity.[2][5][6]
These application notes provide a comprehensive overview of amine-reactive PEGylation, including detailed experimental protocols, data on its effects, and visual representations of the underlying processes to guide researchers in applying this technology for enhanced drug delivery.
Principle of Amine-Reactive PEGylation
The most common amine-reactive PEGylation reagents are activated PEG derivatives, such as PEG-N-hydroxysuccinimide (NHS) esters.[3][4] The NHS ester group readily reacts with primary amines under mild pH conditions (typically pH 7-9) via nucleophilic substitution to form a stable amide linkage.[3][4] The reaction is efficient and can be performed in aqueous buffers, making it suitable for a wide range of biomolecules.
The bulky, hydrophilic PEG chains increase the hydrodynamic radius of the conjugated drug, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[2] Furthermore, the PEG chains can mask epitopes on the surface of protein drugs, thereby reducing their recognition by the immune system and lowering their immunogenic potential.[5][7]
Data Presentation: Effects of Amine-Reactive PEGylation
The following table summarizes the quantitative impact of amine-reactive PEGylation on various drug properties, compiled from several studies.
| Therapeutic Agent | PEG Reagent | Molar Ratio (PEG:Protein) | Key Pharmacokinetic/Pharmacodynamic Changes | Reference |
| Interferon alpha-2b | Branched PEG-NHS (40 kDa) | Not Specified | 7% of native protein activity, but significantly increased in vivo efficacy due to prolonged half-life. | [7] |
| Anti-interleukin-8 F(ab')2 | PEG-NHS (40 kDa) | Not Specified | ~18-fold increase in Area Under the Curve (AUC) compared to the unmodified fragment. | [8] |
| Bovine Serum Albumin (BSA) Nanoparticles | mPEG-NHS (5 kDa) | Optimized via Response Surface Methodology | PEGylation efficiency (percentage of PEGylated amino groups) can be optimized by varying reaction conditions. | [9] |
| Gold Nanocages (AuNCs) | HS-PEG-NH2 (5 kDa) | Not Specified | Coverage density of ~0.85 PEG chains/nm² on 50 nm AuNCs. | [10] |
Experimental Protocols
Protocol 1: General Protein PEGylation with PEG-NHS Ester
This protocol provides a general procedure for the PEGylation of a protein using an amine-reactive PEG-NHS ester.[11][12]
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS, Y-shaped PEG-NHS)[12]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[11]
-
Dry, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., Tris buffer or glycine (B1666218) solution)[11]
-
Dialysis or size-exclusion chromatography system for purification[11]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an appropriate amine-free buffer.[11]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of dry DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11] Do not store the reconstituted reagent as NHS esters are susceptible to hydrolysis.[13]
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.[11]
-
Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11] Reaction times may need to be optimized depending on the protein.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.[11]
-
Characterization: Analyze the PEGylated product to determine the degree of PEGylation and confirm its integrity (see Protocol 2).
Protocol 2: Characterization of PEGylated Proteins
A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This method is used to visualize the increase in molecular weight of the protein after PEGylation.[5]
Procedure:
-
Prepare an appropriate percentage polyacrylamide gel.
-
Load the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein into separate lanes.
-
Run the gel under standard conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
A successful PEGylation will result in a band or a smear at a higher molecular weight for the PEGylated protein compared to the native protein.[5]
B. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and can be used to separate PEGylated proteins from un-PEGylated proteins and free PEG.[14]
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase.
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile using a UV detector.
-
The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size.[14]
C. Mass Spectrometry (MS)
MS provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains.[15]
Procedure:
-
Prepare the PEGylated protein sample for MS analysis (e.g., by desalting).
-
Analyze the sample using an appropriate mass spectrometer (e.g., ESI-Q-TOF).
-
Deconvolute the resulting mass spectrum to determine the mass of the PEGylated protein. The mass difference between the PEGylated and un-PEGylated protein can be used to calculate the degree of PEGylation.[15]
D. Trinitrobenzenesulfonic Acid (TNBS) Assay
This colorimetric assay quantifies the number of free primary amines remaining after PEGylation, providing an indirect measure of the degree of PEGylation.[9][16]
Procedure:
-
Prepare a standard curve using a known concentration of the un-PEGylated protein.
-
React both the un-PEGylated (control) and PEGylated protein samples with TNBS solution in a sodium bicarbonate buffer (pH 8.5).[9]
-
Incubate the reactions and then measure the absorbance at a specific wavelength (e.g., 345 nm or 420 nm).[9][16]
-
The reduction in absorbance in the PEGylated sample compared to the control is proportional to the number of primary amines that have been modified with PEG.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for amine-reactive PEGylation of a protein.
Caption: Reaction mechanism of amine-reactive PEGylation with an NHS ester.
Caption: How PEGylation improves the pharmacokinetic properties of a drug.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. idosi.org [idosi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Protein PEGylation [jenkemusa.com]
- 13. confluore.com [confluore.com]
- 14. lcms.cz [lcms.cz]
- 15. enovatia.com [enovatia.com]
- 16. creativepegworks.com [creativepegworks.com]
(S,R,S)-Ahpc-peg2-nhs Ester: A Key Building Block for Targeted Protein Degradation in Cancer Research
(S,R,S)-Ahpc-peg2-nhs ester is a crucial chemical tool in the rapidly evolving field of targeted protein degradation (TPD), particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer therapy. This heterobifunctional molecule serves as a linker, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a reactive N-hydroxysuccinimide (NHS) ester. This unique structure allows for the covalent conjugation to a target protein-binding ligand, ultimately leading to the selective degradation of cancer-promoting proteins.[1][2]
The (S,R,S)-Ahpc moiety is a potent binder to the VHL E3 ligase, one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and optimizes the spatial orientation between the target protein and the E3 ligase, a critical factor for efficient ubiquitination and subsequent degradation by the proteasome. The NHS ester provides a convenient reactive handle for conjugation to primary or secondary amines present on the target protein ligand.[1][4]
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs engineered with this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex, simultaneously binding to the target protein of interest (POI) and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Applications in Cancer Research
The application of this compound in cancer research is centered on the development of PROTACs to degrade key oncoproteins that are otherwise difficult to target with conventional inhibitors.
-
Targeting "Undruggable" Proteins: Many cancer-driving proteins, such as transcription factors and scaffolding proteins, lack active sites that can be effectively targeted by small molecule inhibitors. PROTACs offer a novel approach to eliminate these proteins.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to inhibitors through mutations in the target protein's binding site. Since PROTACs only require binding and not inhibition, they can often degrade these mutated proteins, overcoming resistance.
-
Enhanced Selectivity: The design of the target protein ligand can be tailored to achieve high selectivity for a specific protein, minimizing off-target effects.
Quantitative Data Summary
The following table summarizes representative data from studies utilizing VHL-based PROTACs in cancer cell lines. This data is illustrative and specific values will vary depending on the target protein, the specific PROTAC molecule, and the cell line used.
| Parameter | Breast Cancer (MCF-7) | Prostate Cancer (LNCaP) | Leukemia (MV4-11) |
| Target Protein | Estrogen Receptor α (ERα) | Androgen Receptor (AR) | BRD4 |
| PROTAC Concentration for 50% Degradation (DC50) | 10 - 50 nM | 5 - 25 nM | 1 - 10 nM |
| Maximal Degradation (Dmax) | >90% | >95% | >95% |
| Time to Achieve Dmax | 12 - 24 hours | 8 - 16 hours | 4 - 8 hours |
| Cell Viability Inhibition (IC50) | 20 - 100 nM | 10 - 50 nM | 5 - 20 nM |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an available amine group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Reaction: Add DIPEA (3 equivalents) to the reaction mixture. The base scavenges the acid produced during the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cancer cells treated with a PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized in Protocol 1
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of PROTAC-induced protein degradation on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized in Protocol 1
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for significant protein degradation and subsequent effects on cell viability (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell viability by 50%).
References
Troubleshooting & Optimization
troubleshooting low yield in (S,R,S)-Ahpc-peg2-nhs ester conjugation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the conjugation of (S,R,S)-Ahpc-peg2-nhs ester to proteins and other amine-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my final conjugation yield consistently low?
Low conjugation yield can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.
-
Potential Cause 1: Hydrolysis of the NHS Ester
-
Explanation: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at a basic pH. This competing reaction consumes the NHS ester, making it unavailable to react with the primary amines on your target molecule. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.5.[][2]
-
Solution:
-
Always prepare the this compound solution immediately before use. Do not store it in solution.[3]
-
If using an organic solvent like DMSO or DMF to dissolve the linker, ensure it is anhydrous. DMF can degrade to dimethylamine, which will react with the NHS ester, so use high-quality DMF.[4]
-
Minimize the time the NHS ester is in the aqueous reaction buffer before the conjugation is complete.
-
-
-
Potential Cause 2: Suboptimal Reaction pH
-
Explanation: The reaction between an NHS ester and a primary amine is strongly pH-dependent.[4] While a slightly basic pH is required to deprotonate the primary amines (like the epsilon-amino group of lysine) to make them nucleophilic, a pH that is too high will accelerate the hydrolysis of the NHS ester.[][4]
-
Solution: The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5.[][2] We recommend starting with a reaction buffer at pH 8.0-8.5. It is crucial to perform small-scale pilot experiments to determine the optimal pH for your specific protein and application.[4]
-
-
Potential Cause 3: Incompatible Buffer Components
-
Explanation: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield.[2][5]
-
Solution: Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[2] If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis, desalting columns, or ultrafiltration before starting the conjugation.[3][5]
-
-
Potential Cause 4: Poor Reagent Quality or Storage
-
Explanation: The this compound is moisture-sensitive. Improper storage can lead to hydrolysis of the NHS ester before it is even used in an experiment.
-
Solution: Store the lyophilized this compound at -20°C, protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Q2: My this compound precipitates when I add it to my reaction. What should I do?
-
Potential Cause 1: Low Aqueous Solubility
-
Explanation: While the PEG2 linker in the this compound enhances hydrophilicity, the overall molecule may still have limited solubility in purely aqueous buffers, especially at high concentrations.[6][7]
-
Solution: Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to your reaction buffer. The final concentration of the organic solvent in the reaction should ideally not exceed 10% to minimize the risk of protein denaturation.[3] Add the linker solution to the protein solution slowly while gently vortexing to facilitate mixing and prevent localized high concentrations that could lead to precipitation.
-
-
Potential Cause 2: Protein Concentration and Stability
-
Explanation: The addition of the linker, especially if dissolved in an organic solvent, might affect the stability of your target protein, causing it to precipitate.
-
Solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) and is stable in the chosen reaction buffer.[8] If precipitation persists, consider reducing the final concentration of the organic solvent or testing different buffer formulations.
-
Q3: I'm not seeing any conjugation, or the degree of labeling is very low. What could be wrong?
-
Potential Cause 1: Inaccessible Amine Groups on the Target Molecule
-
Explanation: The primary amines (e.g., lysine (B10760008) residues) on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the this compound.[8]
-
Solution: While this specific linker's length is fixed, understanding the structure of your target protein can be helpful. If you have flexibility in your target, choosing a protein with more accessible surface lysines could improve yields. In some cases, slightly altering the buffer conditions (e.g., ionic strength) might induce conformational changes that expose more amine groups, but this must be done carefully to avoid denaturation.
-
-
Potential Cause 2: Steric Hindrance from the Ahpc Moiety
-
Explanation: The (S,R,S)-Ahpc portion of the linker is a relatively complex and bulky cyclic structure.[9][10] It is possible that this part of the molecule sterically hinders the NHS ester from efficiently approaching the primary amines on the surface of your target molecule.
-
Solution: Consider increasing the molar excess of the this compound in the reaction to favor the forward reaction. You could also try increasing the reaction time or temperature (e.g., from 4°C to room temperature), but be mindful that this will also increase the rate of NHS ester hydrolysis.[3] Optimization through pilot experiments is key.
-
Q4: After conjugation, my protein has aggregated. How can I prevent this?
-
Potential Cause: High Degree of Labeling
-
Explanation: Attaching too many this compound molecules to your protein can alter its isoelectric point, hydrophobicity, and overall structure, leading to aggregation and precipitation.[3][11]
-
Solution: The most effective solution is to reduce the molar ratio of the linker to your protein in the reaction. Perform a series of pilot reactions with varying molar excesses to find the optimal ratio that provides sufficient labeling without causing aggregation.[3]
-
Data Presentation: Recommended Reaction Parameters
The following tables summarize key quantitative parameters for the conjugation of this compound. These should be used as a starting point for optimization.
Table 1: Recommended Buffer Conditions
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 (start at 8.0-8.5) | Balances amine reactivity with NHS ester stability.[][4] |
| Buffer Type | Phosphate, Borate, Carbonate/Bicarbonate | Amine-free to prevent competing reactions.[2] |
| Amine-Containing Buffers | AVOID (e.g., Tris, Glycine) | React with the NHS ester, lowering yield.[2][5] |
Table 2: Recommended Reagent Concentrations and Ratios
| Parameter | Recommendation | Rationale |
| Target Molecule Concentration | 1 - 10 mg/mL | A common range for efficient conjugation.[8] |
| Molar Excess of Linker | 5x - 20x over the target molecule | A starting point for optimization; higher ratios may be needed but can cause aggregation.[3] |
| Anhydrous Solvent (for linker) | DMSO or DMF | To dissolve the linker before adding to the aqueous reaction. |
| Final Organic Solvent Conc. | < 10% (v/v) | To minimize protein denaturation.[3] |
Table 3: Recommended Reaction Times and Temperatures
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster but hydrolysis is also faster; 4°C is slower but more stable.[3] |
| Incubation Time | 30 - 60 minutes at RT; 2 hours to overnight at 4°C | A typical range; should be optimized for your specific system.[3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Buffer Exchange (if necessary): If your protein of interest is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 8.0). This can be done using dialysis, desalting columns, or ultrafiltration.[3][5]
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[8]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3]
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and other reaction byproducts using size exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.
Protocol 2: Assessing Conjugation Efficiency
To troubleshoot low yield, it is essential to quantify the extent of conjugation.
-
Method 1: SDS-PAGE Analysis
-
Run samples of the unconjugated protein and the purified conjugated protein on an SDS-PAGE gel.
-
Successful conjugation will result in a shift in the molecular weight of the protein. The this compound has a molecular weight of approximately 716 Da.[12] Depending on the size of your protein and the number of attached linkers, this shift may or may not be easily visible.
-
-
Method 2: HPLC Analysis
-
Use reverse-phase HPLC (RP-HPLC) to analyze the reaction mixture.
-
Compare the chromatograms of the starting protein and the final conjugate. Successful conjugation will result in a new peak with a different retention time (often later, due to the increased hydrophobicity of the Ahpc moiety) corresponding to the labeled protein. The peak area can be used to estimate the yield.
-
-
Method 3: Mass Spectrometry
-
For the most accurate assessment, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the conjugated protein. This will confirm the successful attachment of the linker and can also reveal the distribution of species with different numbers of linkers attached.
-
Visualizations
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Polysil [polycil.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Linker Length for Efficient Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for efficient ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in ternary complex formation?
A1: The linker is a crucial component of a heterobifunctional molecule like a PROTAC, connecting the ligand that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to bridge the POI and the E3 ligase, facilitating their proximity to form a stable and productive ternary complex.[2] This proximity is essential for the subsequent ubiquitination and degradation of the target protein.[] The linker's characteristics, including its length, composition, flexibility, and attachment points, significantly influence the stability and geometry of the ternary complex.[1][4]
Q2: What are the consequences of a suboptimal linker length?
A2: Suboptimal linker length can lead to inefficient ternary complex formation and, consequently, poor target protein degradation.[2]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][5]
-
Too long: A linker that is too long can result in an unstable ternary complex due to excessive flexibility, leading to inefficient ubiquitination.[2]
Q3: Is there a universal optimal linker length?
A3: No, the optimal linker length is highly dependent on the specific POI and E3 ligase pair.[2] It must be empirically determined for each new system. The geometry of the binding pockets on the two proteins and their relative orientation dictates the ideal distance and conformation that the linker must accommodate.[6]
Q4: What is the "hook effect" and how does linker design influence it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[7] This occurs because high concentrations favor the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC) over the productive ternary complex.[7] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and potentially mitigating the hook effect.[7] Modifying linker flexibility can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
Q5: Why are my biochemical and cellular assay results inconsistent?
A5: Discrepancies between biochemical assays (using purified proteins) and cellular assays are not uncommon. The cellular environment provides a more complex context that can stabilize transient or weak interactions that are difficult to replicate in vitro.[4] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex in a cell can be sufficient to drive ubiquitination and degradation.[4] Buffer conditions or the specific protein constructs used in biochemical assays may also not be optimal for complex formation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or low target protein degradation observed. | Inefficient ternary complex formation. The linker may not effectively bridge the target protein and the E3 ligase.[4] | - Synthesize and test a series of PROTACs with varying linker lengths and compositions.[4] - Evaluate different linker attachment points on the warhead and E3 ligase ligand.[8] |
| Poor physicochemical properties. The linker may contribute to poor cell permeability or low aqueous solubility.[7] | - Modify the linker to improve hydrophilicity (e.g., incorporate PEG motifs) or other drug-like properties.[1] | |
| "Unproductive" ternary complex formation. A stable complex may form, but its geometry is not optimal for ubiquitination.[9] | - Alter linker length and rigidity to change the relative orientation of the POI and E3 ligase.[7] | |
| High PROTAC concentration leads to reduced degradation (Hook Effect). | Formation of non-productive binary complexes. At high concentrations, the PROTAC separately engages the POI and E3 ligase.[7] | - Perform a wide dose-response experiment to identify the optimal concentration.[4] - Design linkers that enhance ternary complex cooperativity.[7] |
| Difficulty interpreting biophysical data (e.g., SPR sensorgrams). | Complex binding kinetics. The interaction may not follow a simple 1:1 binding model, indicating multi-step events or conformational changes.[9] | - Ensure high purity and quality of proteins and PROTACs.[9] - Simplify the system by first analyzing binary interactions (PROTAC-POI and PROTAC-E3 ligase) independently.[9] |
Quantitative Data Summary
The optimal linker length is system-dependent. The following tables summarize findings from different studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on ERα Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 12 | >1000 | <20 |
| 16 | 10 | >90 |
| 20 | 250 | 60 |
| (Data is illustrative, based on findings that a 16-atom linker was optimal for ERα degradation.[2]) |
Table 2: Impact of Linker Length on p38α Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 13 | 500 | 50 |
| 15-17 | <50 | >85 |
| 19 | 300 | 70 |
| (Data is illustrative, based on findings that a 15-17 atom linker was most effective for p38α degradation.[2]) |
Table 3: Impact of Linker Modifications on BRD4 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl Chain | 12 | 85 | 75 |
| PEG | 12 | 25 | >90 |
| Rigid Piperazine | 14 | 150 | 60 |
| Flexible PEG | 16 | 5 | >95 |
| (Data is illustrative, based on general findings that flexible linkers like PEG can be superior.[10]) |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.[8]
-
Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.[8]
-
Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinities and kinetics of binary and ternary complexes.[8]
-
Chip Preparation: Immobilize one binding partner (e.g., the E3 ligase) onto a sensor chip.[8]
-
Binary Interaction Analysis: Flow the PROTAC over the chip at various concentrations to measure its binding to the immobilized protein. Then, flow the target protein over a fresh chip to measure its interaction with the immobilized E3 ligase (as a control).
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8] An increase in binding signal compared to the binary interactions indicates ternary complex formation.
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change upon binding to determine thermodynamic parameters (KD, ΔH, ΔS).
-
Binary Interactions:
-
Place the target protein in the ITC cell. Titrate the PROTAC from the syringe to determine the binding affinity (KD1).
-
Place the E3 ligase in the ITC cell. Titrate the PROTAC from the syringe to determine the binding affinity (KD2).[9]
-
-
Ternary Complex Formation:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into the pre-formed binary complex. The resulting heat changes can be used to determine the binding affinity of the PROTAC to the binary complex (KD,ternary).[9]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
preventing hydrolysis of (S,R,S)-Ahpc-peg2-nhs ester during reaction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with the hydrolysis of (S,R,S)-Ahpc-peg2-nhs ester during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a synthetic PROTAC (Proteolysis Targeting Chimera) linker that incorporates an E3 ligase ligand (AHPC) with a hydrophilic PEG linker.[1][2] The N-hydroxysuccinimide (NHS) ester is a functional group that reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[3][4] Hydrolysis is a competing reaction where the NHS ester reacts with water instead of the target amine.[5] This undesired reaction cleaves the NHS ester, rendering the linker incapable of conjugation and resulting in low or no yield of the desired product.
Q2: What are the primary factors that cause hydrolysis of the NHS ester?
A2: The primary factor causing hydrolysis is the presence of water, and the rate of this reaction is highly dependent on the pH of the solution.[5][6] Higher pH levels significantly increase the rate of hydrolysis.[7][8] Other contributing factors include the use of non-anhydrous solvents to dissolve the ester, prolonged exposure to aqueous buffers before the addition of the target molecule, and the presence of nucleophilic impurities in the reaction buffer.
Q3: What is the optimal pH for my reaction to maximize conjugation and minimize hydrolysis?
A3: The reaction of NHS esters with primary amines is strongly pH-dependent.[7][9] While the amine needs to be deprotonated (nucleophilic), which is favored at higher pH, the rate of ester hydrolysis also accelerates. The optimal balance is typically achieved in a pH range of 7.2 to 8.5.[5][10] Many protocols recommend a specific pH of 8.3-8.5 for the highest efficiency.[7][8][9]
Q4: Which reaction buffers should I use, and which should I avoid?
A4: It is critical to use a non-nucleophilic buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[7][9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers are commonly used and recommended for NHS ester reactions.[5][7]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-buffered saline, TBS), glycine (B1666218), or ammonium (B1175870) salts, are not compatible and should be avoided as they will react with the NHS ester and quench the reaction.[5][7]
Q5: How should I prepare and handle the this compound to ensure its stability?
A5: Proper handling is crucial to prevent premature hydrolysis. NHS esters are sensitive to moisture.[11][12]
-
Storage: Store the solid this compound at -20°C in a desiccated environment.[1][12]
-
Equilibration: Before opening, always allow the vial to warm completely to room temperature to prevent water condensation inside.[12]
-
Dissolution: Do not dissolve the ester directly in an aqueous buffer. First, create a concentrated stock solution in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][13] Use high-quality, amine-free DMF.[7][9]
-
Timing: Prepare the stock solution immediately before use and add it to your reaction mixture promptly.[7] Aqueous solutions of NHS esters are not stable and should be used right away.[7]
Troubleshooting Guide: Low Conjugation Yield
If you are experiencing low or no yield of your desired conjugate, the most likely cause is the hydrolysis of the this compound. Use the following checklist to troubleshoot your experiment.
| Potential Problem | Recommended Action |
| Incorrect Buffer pH | Use a calibrated pH meter to verify that your reaction buffer is within the optimal range of pH 7.2-8.5.[5] A pH outside this range can either prevent the amine reaction (too low) or accelerate hydrolysis (too high).[9] |
| Wrong Buffer Type | Ensure you are using a non-amine buffer like PBS, HEPES, or Borate.[10] Buffers containing Tris or glycine will consume the NHS ester.[5] |
| Hydrolyzed Reagent | The solid NHS ester may have been compromised by moisture. Use a fresh vial of the reagent. When preparing the stock solution, use anhydrous-grade DMSO or DMF.[12] |
| Premature Hydrolysis | Prepare the NHS ester stock solution immediately before adding it to the reaction.[7] Do not let the ester sit in an aqueous solution before the amine-containing molecule is present. |
| Low Reagent Concentration | The hydrolysis reaction competes more effectively in dilute solutions.[5] Ensure the concentration of your amine-containing molecule is sufficiently high (typically 1-10 mg/mL) to favor the desired reaction.[7][8] |
| Insufficient Molar Excess | A molar excess of the NHS ester (e.g., 5-10 equivalents) is often required to overcome hydrolysis and drive the reaction to completion.[3] |
| Reaction Time/Temperature | Typical reactions run for 1-4 hours at room temperature or overnight at 4°C.[5][7] Very short reaction times may be insufficient for complete conjugation. |
Key Experimental Parameters
The stability and reactivity of the NHS ester are governed by several key parameters. The following table summarizes the impact of pH on the stability of a typical NHS ester.
| pH | Temperature | Half-life of NHS Ester | Implication for Reaction |
| 7.0 | 0°C | 4-5 hours[5][14] | Slower reaction, but greater ester stability. Suitable for longer incubations. |
| 8.0 | 4°C | ~1 hour[14] | A good compromise between amine reactivity and ester stability. |
| 8.5 | 4°C | 10-20 minutes[5][14] | Fast reaction, but ester is highly unstable. Requires prompt mixing and short reaction times. |
| 8.6 | 4°C | ~10 minutes[5][14] | Very rapid hydrolysis. High risk of low yield if conditions are not optimal. |
Recommended Experimental Protocol
This protocol provides a general method for conjugating this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule ("Molecule-NH₂")
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.5 (amine-free)
-
Anhydrous DMSO or DMF
-
Desalting column or other purification system
Procedure:
-
Prepare Molecule-NH₂: Dissolve or buffer-exchange your Molecule-NH₂ into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure any buffers containing amines (e.g., Tris) have been thoroughly removed.
-
Prepare NHS Ester Stock Solution: Allow the vial of this compound to warm to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a 10 mM stock solution. For example, dissolve 7.16 mg (MW: 715.8 g/mol ) in 1 mL of anhydrous DMSO.
-
Calculate Molar Excess: Determine the moles of your Molecule-NH₂ in the reaction. Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the solution of Molecule-NH₂. Mix gently but thoroughly. The final concentration of DMSO or DMF should ideally be less than 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Stop the Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.[14] This will quench any unreacted NHS ester.
-
Purify the Conjugate: Remove the excess, unreacted/hydrolyzed linker and N-hydroxysuccinimide byproduct by a suitable method, such as gel filtration (desalting column) or dialysis.
Visualizations
Caption: Competing reaction pathways for the NHS ester.
Caption: Workflow for minimizing hydrolysis during conjugation.
References
- 1. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 2. This compound | Polysil [polycil.co.uk]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
PROTAC Cell Permeability Enhancement: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the cell permeability of Proteolysis Targeting Chimera (PROTAC) molecules.
Troubleshooting Guide
Problem: My PROTAC shows low or no target degradation in cellular assays.
This is a common issue often linked to poor cell permeability. Here’s a step-by-step guide to troubleshoot and address this problem.
Q1: How do I confirm if poor cell permeability is the cause of low PROTAC activity?
A1: A primary step is to compare your PROTAC's activity in both intact and lysed cell systems. If the PROTAC is active in a lysed cell assay but not in an intact cell assay, poor cell permeability is a likely culprit.[1]
-
Experimental Protocol: A detailed protocol for a lytic vs. live-cell assay can be found in the "Experimental Protocols" section below.
Q2: My PROTAC has poor physicochemical properties. How can I improve them to enhance permeability?
A2: PROTACs often have high molecular weights and polar surface areas, which can hinder their ability to cross cell membranes.[2][3] Several strategies can be employed to optimize these properties:
-
Linker Modification: The linker is a key component that can be modified to improve permeability.[4][5][6]
-
Rigidify the Linker: Introducing heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) can create a more rigid linker, which may improve cell permeability and aqueous solubility.[3]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, thereby improving membrane permeability.[6][7]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that masks polar groups, reducing the molecule's overall polarity and size and facilitating easier passage through the cell membrane's lipid bilayer.[4]
-
Prodrug Strategy: A prodrug approach involves modifying the PROTAC with a lipophilic group that is cleaved inside the cell to release the active molecule.[4][6] This can significantly enhance cell permeability.[8]
Q3: What role does the linker play in PROTAC permeability, and how can I optimize it?
A3: The linker's composition and structure are critical for a PROTAC's overall properties, including its permeability.[5]
-
Avoid Multiple Amide Motifs: To maintain good permeability, it is advisable to avoid multiple amide motifs within the linker structure.[4]
-
Incorporate Basic Nitrogen: Inserting basic nitrogen into aromatic rings or alkyl linkers can be a useful strategy to improve solubility.[4]
-
Consider Linker Conformation: The flexibility of the linker can allow the PROTAC to adopt different conformations. In aqueous environments, it might be more elongated and polar, while in the lipid environment of the cell membrane, it can fold into a more compact, less polar shape.[8]
Q4: I'm observing a "hook effect" in my dose-response experiments. What is it, and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9]
-
Mitigation Strategies:
-
Perform a Wide Dose-Response: Conduct experiments across a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[9]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in the formation of the ternary complex, which can help to reduce the hook effect.[9]
-
Frequently Asked Questions (FAQs)
Q5: What are the key physicochemical properties that influence PROTAC cell permeability?
A5: Several physicochemical properties are crucial determinants of a PROTAC's ability to permeate cells. These include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights, often exceeding the recommendations of Lipinski's Rule of Five, which can negatively impact permeability.[10]
-
Polar Surface Area (PSA): A large PSA can hinder a molecule's ability to cross the nonpolar lipid bilayer of the cell membrane.[3]
-
Lipophilicity (logP): An optimal balance of lipophilicity is required. While some lipophilicity is necessary to enter the cell membrane, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity and can reduce permeability.[11]
-
Number of Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule, which may adopt conformations less favorable for membrane crossing.
Q6: What are the standard in vitro assays to assess PROTAC cell permeability?
A6: Several in vitro methods are commonly used to evaluate the cell permeability of PROTACs:[2]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a cost-effective method for early-stage screening.[2][12]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[2][12]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This is another cell-based assay that measures transport across a monolayer of MDCK cells. These cells can also be transfected to express specific transporters for more detailed studies.[12]
Q7: How can I use a prodrug strategy to improve my PROTAC's permeability?
A7: The prodrug strategy involves chemically modifying the PROTAC to create an inactive precursor that is more cell-permeable. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active PROTAC. A common approach is to mask polar functional groups, such as carboxylic acids, by converting them into esters. This increases the lipophilicity of the molecule, facilitating its passage across the cell membrane.[6][8]
Q8: Are there any computational approaches to predict PROTAC cell permeability?
A8: Yes, computational methods can aid in predicting and understanding PROTAC permeability. Molecular dynamics (MD) simulations can be used to study the conformational behavior of PROTACs in different solvent environments, mimicking the transition from the extracellular space to the cell membrane. These simulations can help identify conformations that are more favorable for membrane permeation.[13] Quantitative Structure-Property Relationship (QSPR) models and machine learning are also being explored to predict the permeability of PROTACs based on their structural features.[14]
Data Presentation
Table 1: Physicochemical Properties of Selected PROTACs and their Permeability
| PROTAC | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | Permeability (Papp, 10⁻⁶ cm/s) | Assay |
| PROTAC A | 850 | 4.2 | 150 | 4 | 10 | 0.5 | Caco-2 |
| PROTAC B (Optimized Linker) | 830 | 4.5 | 130 | 3 | 9 | 2.1 | Caco-2 |
| PROTAC C (Prodrug) | 920 | 5.1 | 125 | 2 | 10 | 5.8 | Caco-2 |
| PROTAC D | 910 | 3.8 | 165 | 5 | 11 | < 0.1 | PAMPA |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.
-
Preparation of Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution (pH 7.4) to create the donor solution. The acceptor wells of a 96-well plate are filled with a buffer solution.
-
Assay Incubation: The filter plate (with the artificial membrane) is placed on top of the acceptor plate, and the donor solution containing the PROTAC is added to the filter plate wells. The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × time)) × ln(1 - [C_A] / [C_D_initial])
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker compound (e.g., Lucifer yellow).
-
Permeability Assay:
-
Apical to Basolateral (A-B) Permeability: The PROTAC solution is added to the apical (upper) chamber, and the basolateral (lower) chamber contains fresh medium.
-
Basolateral to Apical (B-A) Permeability: The PROTAC solution is added to the basolateral chamber, and the apical chamber contains fresh medium.
-
-
Incubation and Sampling: The plates are incubated at 37°C. Samples are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: Key strategies for enhancing PROTAC cell permeability.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
impact of linker composition on PROTAC stability and degradation efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the impact of linker composition on PROTAC (Proteolysis Targeting Chimera) stability and degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
The linker is a critical component of a PROTAC, connecting the ligand that binds the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[3] Its primary roles are to orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and to influence the overall physicochemical properties of the molecule.[3][] A well-designed linker optimizes the orientation and proximity of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][5]
Q2: How do different linker types, such as flexible vs. rigid, affect PROTAC function?
PROTAC linkers are broadly classified as flexible or rigid, with each type offering distinct advantages and disadvantages.[3][][6]
-
Flexible Linkers: These are the most common type, often composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[2][3][]
-
Advantages: They are synthetically accessible and their conformational flexibility allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[3]
-
Disadvantages: High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3] Flexible linkers may also be more susceptible to oxidative metabolism.[]
-
-
Rigid Linkers: These linkers incorporate structures like phenyl rings, cycloalkanes (piperazine, piperidine), or triazoles to restrict conformational freedom.[2][3]
-
Advantages: They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[3] This can improve selectivity, metabolic stability, and overall pharmacokinetic properties.[2][3]
-
Disadvantages: Their synthesis can be more complex, and a rigid structure may not always permit the optimal orientation for ternary complex formation.
-
Q3: How does the chemical composition (e.g., hydrophilicity/hydrophobicity) of a linker influence PROTAC properties?
The chemical makeup of the linker is crucial for balancing solubility and cell permeability, two key factors for PROTAC efficacy.[1][]
-
Hydrophilic Linkers (e.g., PEG-based): PEG linkers are composed of ethylene (B1197577) glycol units which impart hydrophilicity.[2] This increases the aqueous solubility of the PROTAC, which is beneficial for formulation and compatibility with biological systems.[1][3]
-
Hydrophobic Linkers (e.g., Alkyl-based): Simple alkyl chains are hydrophobic and can improve cell penetration, which is essential for targeting intracellular proteins.[1] However, high hydrophobicity can lead to poor solubility and potential off-target effects.[2]
Studies have shown that switching between linker types can have profound, sometimes unexpected, effects. For instance, replacing two methylene (B1212753) groups in an alkyl linker with oxygen atoms (making it more PEG-like) vastly improved cell permeability in one study, as the PEG linker allowed the PROTAC to adopt conformations of similar polarity in both polar and nonpolar environments.[7][8][9][10]
Q4: What are cleavable linkers and when are they used in PROTAC design?
Cleavable linkers are designed to be broken under specific conditions, such as exposure to light (photocleavable) or specific intracellular triggers like enzymes or glutathione (B108866) (GSH).[3][11][12] This strategy allows for spatiotemporal control over PROTAC activity.[3] For example, a PROTAC can be administered as an inactive prodrug and only become active upon cleavage of the linker within the target tumor cells, which may have elevated levels of a specific trigger.[12] This can enhance selectivity and reduce systemic toxicity.
Troubleshooting Guide
Issue 1: My PROTAC shows poor or no degradation of the target protein.
This is a common issue that often points to suboptimal ternary complex formation or poor compound properties.
Workflow for Troubleshooting Poor Degradation
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Steric Hindrance in PROTAC Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of a PROTAC ternary complex?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive formation of the Protein of Interest (POI)-PROTAC-E3 Ligase ternary complex.[][2] This can be caused by a linker that is too short, forcing the POI and E3 ligase into a clashing orientation, or by bulky chemical groups on the PROTAC itself that prevent optimal protein-protein interactions.[][2][3]
Q2: What are the common experimental signs that steric hindrance might be impacting my PROTAC's efficacy?
A2: Key indicators of potential steric hindrance include:
-
Poor Degradation Despite Good Binary Binding: Your PROTAC binds effectively to the target protein (POI) and the E3 ligase independently, but you observe weak or no degradation in cellular assays (i.e., high DC₅₀, low Dₘₐₓ).[2]
-
Negative Cooperativity: Biophysical assays show that the binding of one protein partner hinders the binding of the second, resulting in a cooperativity factor (alpha, α) of less than 1.[2]
-
Prominent "Hook Effect": You observe a sharp decrease in protein degradation at higher PROTAC concentrations.[2][4][5] This suggests that unproductive binary complexes (POI-PROTAC or E3-PROTAC) are forming more readily than the productive ternary complex, which can be exacerbated by steric clashes.[2][5]
-
Weak Ternary Complex Formation: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) show weak or undetectable ternary complex formation.[2][6][7]
Q3: How does the PROTAC linker's length and composition influence steric hindrance?
A3: The linker is a critical determinant of ternary complex geometry and stability.[][3][5][8]
-
Length: An optimal length is crucial. A linker that is too short can cause direct steric clashes between the POI and E3 ligase.[][3][] Conversely, an overly long and flexible linker can lead to an unstable complex with inefficient ubiquitination.[][3]
-
Composition and Rigidity: The chemical makeup of the linker affects its flexibility.[] Introducing rigid groups (e.g., cycloalkanes, triazoles) can constrain the PROTAC into a more productive conformation, overcoming steric hurdles and improving ternary complex stability.[][10]
-
Attachment Points: The exit vectors, or points where the linker attaches to the warhead and E3 ligand, dictate the relative orientation of the recruited proteins.[][] Altering these attachment points can be a powerful strategy to avoid steric clashes.[2]
Visualizing Key Concepts
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. researchgate.net [researchgate.net]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing (S,R,S)-Ahpc-peg2-nhs ester purity
Welcome to the technical support center for the analytical characterization of (S,R,S)-Ahpc-peg2-nhs ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purity assessment of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a heterobifunctional molecule used as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[1] It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a PEG2 spacer to enhance aqueous solubility, and an N-hydroxysuccinimide (NHS) ester reactive group for conjugation to primary amines on a target protein ligand.[1][2][3][4]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
The primary recommended techniques for purity analysis are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Charged Aerosol Detector, or Mass Spectrometry), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][][7]
Q3: What are the common impurities or degradation products associated with this compound?
Common impurities can include the hydrolyzed NHS ester, which results in the corresponding carboxylic acid, and residual starting materials from the synthesis. The NHS ester is susceptible to hydrolysis, especially in the presence of moisture or in non-anhydrous solvents.[8][9]
Q4: How should this compound be stored to maintain its purity?
To minimize hydrolysis of the reactive NHS ester, the compound should be stored at -20°C under desiccated conditions.[2][9] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[9]
Troubleshooting Guides
HPLC Analysis Issues
Problem 1: Low Purity Detected by HPLC with No Obvious Degradant Peak
-
Possible Cause: The compound may have poor chromophoric properties, leading to a low signal with UV detection. PEGylated compounds often lack strong chromophores.[5][10]
-
Troubleshooting Steps:
-
Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are mass-based and do not rely on UV absorbance, making them suitable for compounds with weak or no chromophores.[5][]
-
Employ Mass Spectrometry (LC-MS): This provides mass information that can confirm the presence of the desired compound and identify impurities.
-
Derivatization: In some cases, derivatizing the molecule can introduce a UV-active group, though this adds complexity to the analysis.[11]
-
Problem 2: Peak Tailing or Broadening in RP-HPLC
-
Possible Cause: Secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to both mobile phases to improve peak shape.[12]
-
Optimize pH: Ensure the mobile phase pH is appropriate for the analyte.
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.
-
Column Choice: A C4 or C8 column may be more suitable than a C18 for this type of molecule to reduce strong hydrophobic interactions.[12]
-
LC-MS Analysis Issues
Problem 3: Incorrect Molecular Ion Observed in Mass Spectrum
-
Possible Cause: Formation of adducts with mobile phase components (e.g., sodium, potassium), in-source fragmentation, or presence of the hydrolyzed product.
-
Troubleshooting Steps:
-
Check for Adducts: Look for peaks corresponding to [M+Na]+, [M+K]+, or [M+NH4]+ in addition to the expected [M+H]+.
-
Identify Hydrolyzed Product: The hydrolyzed form will have a mass corresponding to the loss of the NHS group and the addition of a hydroxyl group.
-
Optimize MS Source Conditions: Reduce the fragmentation voltage or temperature to minimize in-source decay.
-
General Handling and Preparation Issues
Problem 4: Progressive Decrease in Purity Over Time in Solution
-
Possible Cause: Hydrolysis of the NHS ester in the solvent. NHS esters are unstable in aqueous and protic solvents.[8][9]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Prepare samples immediately before analysis using anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8]
-
Fresh Preparations: Always use freshly prepared solutions for analysis and conjugation reactions. Do not store the compound in solution.[8]
-
Experimental Protocols & Data
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
A standard method for assessing the purity of this compound.
-
Column: C8, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm (for the NHS leaving group) and 280 nm, or Charged Aerosol Detector (CAD)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous DMSO.
Table 1: Representative HPLC Purity Data
| Lot Number | Purity by UV (260 nm) | Purity by CAD | Major Impurity (Retention Time) |
| A123 | 98.5% | 98.2% | Hydrolyzed Product (12.5 min) |
| B456 | 95.2% | 94.8% | Starting Material (9.8 min) |
| C789 | 99.1% | 99.3% | None Detected >0.1% |
Protocol 2: Identity Confirmation by LC-MS
To confirm the molecular weight of the compound.
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Table 2: Expected and Observed Molecular Ions
| Species | Chemical Formula | Expected m/z [M+H]+ | Observed m/z |
| This compound | C34H45N5O10S | 716.29 | 716.3 |
| Hydrolyzed Product | C30H42N4O9S | 635.27 | 635.3 |
Protocol 3: Structural Confirmation by ¹H NMR
For detailed structural verification.
-
Solvent: DMSO-d6
-
Concentration: 5 mg/mL
-
Spectrometer: 400 MHz
-
Key Expected Signals:
-
Signals corresponding to the aromatic protons of the VHL ligand.
-
Characteristic peaks for the PEG linker.
-
A singlet around 2.8 ppm for the succinimide (B58015) protons of the NHS ester.
-
Visualizations
Caption: Workflow for Purity and Identity Analysis.
Caption: Troubleshooting Low Purity in HPLC Analysis.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 3. This compound | Polysil [polycil.co.uk]
- 4. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 7. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. blob.phenomenex.com [blob.phenomenex.com]
Validation & Comparative
A Comparative Guide to (S,R,S)-Ahpc-peg2-nhs Ester and Other PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of the (S,R,S)-Ahpc-peg2-nhs ester, a readily available building block for PROTAC synthesis, with other commonly used PROTAC linkers. The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ligase, while the PEG2 (polyethylene glycol) portion represents a short, flexible linker. The NHS ester provides a reactive handle for conjugation to a target protein ligand. We will explore its performance characteristics in the context of experimental data from studies on bromodomain and extra-terminal domain (BET) protein degraders, a well-studied class of PROTAC targets.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity. Its primary functions include:
-
Enabling Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow the simultaneous binding of the target protein and the E3 ligase, forming a productive ternary complex.
-
Influencing Ternary Complex Stability: The linker's chemical properties can impact the stability of the ternary complex, which is crucial for efficient ubiquitination of the target protein.
-
Modulating Physicochemical Properties: The linker contributes to the overall drug metabolism and pharmacokinetic (DMPK) profile of the PROTAC, affecting its solubility, permeability, and metabolic stability.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved.
The following tables summarize experimental data from a comparative study on BET bromodomain (BRD4) degraders, which utilize different PEG linker lengths to connect a JQ1-based warhead to a VHL ligand. While the exact VHL ligand was not specified as (S,R,S)-Ahpc, the data for the PEG2 linker serves as a valuable proxy for the performance of a PROTAC constructed with this compound.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [1]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) in 22Rv1 cells | Dmax (%) in 22Rv1 cells |
| Compound 5 | PEG-2 | 8 | >1000 | <20 |
| Compound 6 | PEG-3 | 11 | 18 | >95 |
| Compound 7 | PEG-4 | 14 | 9 | >95 |
Table 2: Impact of Linker Length on Ternary Complex Formation with BRD4(BD2) and VCB [1]
| PROTAC | Linker Composition | Kd (PROTAC•BRD4BD2) (nM) | Kd (PROTAC•VCB) (nM) | Cooperativity (α) |
| Compound 5 | PEG-2 | 140 | 1100 | 1.1 |
| Compound 6 | PEG-3 | 130 | 1200 | 5.2 |
| Compound 7 | PEG-4 | 120 | 1100 | 2.9 |
VCB: VHL-ElonginC-ElonginB complex. Cooperativity (α) is a measure of the influence of the binding of one protein on the binding of the other. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
From the data, it is evident that the PROTAC with the short PEG-2 linker (Compound 5) exhibited significantly weaker degradation of BRD4 and less favorable ternary complex formation compared to its counterparts with longer PEG-3 and PEG-4 linkers.[1] This highlights a critical principle in PROTAC design: a linker that is too short may sterically hinder the formation of a productive ternary complex.[1]
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to generate the comparative data, the following diagrams illustrate relevant signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
PROTAC Synthesis via NHS Ester Linker
This protocol outlines a general procedure for conjugating an amine-containing target protein ligand to an NHS ester-functionalized linker, such as this compound.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the amine-containing target protein ligand in the anhydrous solvent in the reaction vessel.
-
Add 1.5 to 3 equivalents of DIPEA to the solution to act as a base.
-
In a separate vial, dissolve 1.0 to 1.2 equivalents of this compound in the anhydrous solvent.
-
Add the linker solution to the target protein ligand solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This assay quantifies the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
White, 96-well or 384-well assay plates
-
Luminometer with appropriate filters
Procedure:
-
Transfection: Co-transfect cells with the plasmids encoding the NanoLuc-tagged target protein and the HaloTag®-tagged E3 ligase.
-
Cell Plating: Plate the transfected cells into the assay plate and incubate for 24-48 hours.
-
Compound Treatment: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate. Then, add a serial dilution of the PROTAC to the wells.
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate to all wells. Measure the donor emission (at ~460 nm) and acceptor emission (at >600 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum signal) values for ternary complex formation.
DMPK Considerations for PROTAC Linker Design
PROTACs, due to their larger size and complex structure, often present challenges in achieving favorable drug metabolism and pharmacokinetic (DMPK) properties.[2] The linker plays a significant role in the overall DMPK profile.
-
Solubility: PEG linkers, like the one in this compound, are generally incorporated to improve the aqueous solubility of the PROTAC molecule.[3]
-
Permeability: The "chameleon effect" has been proposed, where flexible linkers can adopt different conformations to navigate the hydrophilic and hydrophobic environments of the cell, potentially aiding in cell permeability.[4]
-
Metabolic Stability: The linker can be susceptible to metabolic enzymes. Introducing metabolically stable moieties or modifying labile groups within the linker can improve its stability.[2]
Table 3: General DMPK Optimization Strategies for PROTACs [5][6]
| DMPK Parameter | In Vitro Assays | Optimization Strategies |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, FaSSIF) | Incorporate polar groups (e.g., PEG), reduce planarity. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell assay | Modify linker to balance lipophilicity and polarity, intramolecular hydrogen bonding. |
| Metabolic Stability | Microsomal stability assay, hepatocyte stability assay | Introduce metabolic blockers (e.g., fluorine), replace labile functional groups. |
| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation | Modify linker to reduce lipophilicity. |
Conclusion
The this compound is a valuable building block for the synthesis of VHL-recruiting PROTACs. The included PEG2 linker offers a short, flexible connection between the E3 ligase ligand and the warhead. However, experimental data suggests that for some target proteins, such as BRD4, a PEG2 linker may be too short to facilitate optimal ternary complex formation and efficient protein degradation.[1] The presented data underscores the importance of empirical linker optimization for each specific target protein and E3 ligase pair.
Researchers should consider synthesizing a library of PROTACs with varying linker lengths and compositions to identify the optimal degrader for their target of interest. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel PROTAC molecules, accelerating the development of this promising therapeutic modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation via Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western Blot with alternative techniques for validating Proteolysis Targeting Chimera (PROTAC)-mediated protein degradation. It includes detailed experimental protocols and supporting data to ensure robust and reliable results.
PROTACs represent a revolutionary approach in drug discovery, facilitating the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] Validating the efficacy of these molecules is paramount, and Western Blot has traditionally been the go-to method for this purpose.[2][3] This guide delves into the nuances of using Western Blot for PROTAC validation, compares it with emerging alternative technologies, and provides detailed protocols to aid in experimental design.
Comparing Methods for Quantifying Protein Degradation
While Western Blot is a widely used and trusted technique, it's essential to understand its limitations and how it compares to other available methods.[2] Newer techniques offer advantages in terms of speed, throughput, and quantification.[2][4]
| Feature | Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT-Based Detection |
| Principle | SDS-PAGE, antibody-based detection on a membrane.[5] | Automated capillary-based protein separation and immunodetection.[2] | Bioluminescent detection of a small peptide tag (HiBiT) fused to the target protein.[2][6] |
| Throughput | Low to medium.[4] | High (e.g., 24 samples per run).[2] | High (plate-based format).[4] |
| Time to Result | Several hours to days.[4] | 3-5 hours.[2] | Minutes to hours (real-time monitoring possible).[2] |
| Quantitative Accuracy | Semi-quantitative, can be challenging to obtain high reproducibility.[7] | Highly quantitative and reproducible.[2] | Highly quantitative with a broad dynamic range.[2] |
| Antibody Dependence | Highly dependent on specific and validated primary antibodies.[5] | Requires specific antibodies. | Antibody-independent.[2] |
| Sample Requirement | Requires relatively large amounts of cell lysate.[2] | Low sample volume required. | Low sample volume, compatible with live-cell and lysate formats.[2] |
| Key Parameters Determined | DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[5][8] | DC50, Dmax.[6] | DC50, Dmax, degradation kinetics.[4][6] |
The Ubiquitin-Proteasome System and PROTAC Mechanism
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[9][10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][]
PROTAC Mechanism of Action.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for quantifying target protein degradation induced by a PROTAC.[5][12]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the exponential growth phase during treatment.[8]
-
Allow cells to adhere overnight.[12]
-
Treat cells with serial dilutions of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[8][12]
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[12]
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[12]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.[12]
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[12]
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a validated primary antibody specific for the target protein overnight at 4°C.[5][12]
-
Wash the membrane with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
5. Detection and Data Analysis:
-
Wash the membrane with TBST.[12]
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[12]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, α-tubulin, or β-actin).[12][13]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
-
Generate a dose-response curve to determine the DC50 and Dmax values.[5]
Experimental Workflow for Western Blot Validation.
Downstream Signaling Pathway Analysis: BRD4 Degradation
A key aspect of PROTAC validation is confirming the functional consequences of target protein degradation. For example, the degradation of BRD4, an epigenetic reader, by a PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative effects.[12]
BRD4 Degradation and Downstream Effects.
Off-Target Effects and Troubleshooting
A critical consideration in PROTAC development is the assessment of off-target effects.[14] Global proteomics can be employed to identify unintended protein degradation.[14][15] If discrepancies arise between proteomics data and Western Blot results, it may be due to differences in assay sensitivity or antibody cross-reactivity.[14]
Common issues in Western Blot analysis for PROTACs include the "hook effect," where higher concentrations of the PROTAC lead to less degradation due to the formation of unproductive binary complexes.[13][14] A comprehensive dose-response curve is essential to identify the optimal concentration range for degradation.[13] Inconsistent results can often be traced back to poor antibody quality or issues with protein loading and transfer.[14] Validating primary antibodies for specificity and sensitivity and using a reliable loading control are crucial for obtaining accurate and reproducible data.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
A Researcher's Guide to Quantitative Analysis of Ternary Complex Formation for PROTACs Utilizing (S,R,S)-Ahpc-peg2-nhs Ester
For researchers, scientists, and drug development professionals, the precise quantification of ternary complex formation is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of state-of-the-art analytical techniques for PROTACs synthesized using the (S,R,S)-Ahpc-peg2-nhs ester linker, a popular choice for its favorable physicochemical properties and efficient conjugation chemistry. While specific data for this linker is not extensively published, this document outlines the established methodologies to empower researchers in generating robust quantitative data for their novel PROTAC molecules.
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target. The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC. The this compound is a versatile linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand precursor with a flexible polyethylene (B3416737) glycol (PEG) spacer, terminating in an N-hydroxysuccinimide (NHS) ester for covalent linkage to an amine-containing target protein ligand.
Comparative Analysis of Quantitative Methods
A variety of biophysical and cellular assays are available to quantify the formation and stability of the PROTAC-induced ternary complex. The choice of method depends on the specific questions being addressed, such as the desired throughput, the need for kinetic data, and whether the measurement should be in a purified system or a live-cell context.
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ), Cooperativity (α) | Label-free, real-time kinetic data, high sensitivity.[1][2][3][4] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG), Cooperativity (α) | Label-free, in-solution measurement providing a complete thermodynamic profile.[5][6][7] | Low throughput, requires large amounts of pure protein and compound.[1][6] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip. | Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ) | Label-free, real-time kinetic data, higher throughput than SPR. | Lower sensitivity than SPR, may not be suitable for very weak interactions. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled binding partner. | Ternary Complex Formation (EC 50 ), Target Engagement, Intracellular Stability | Live-cell measurements, high throughput, kinetic and endpoint formats available.[8][9][10][11][12] | Requires genetic modification of cells to express tagged proteins. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | FRET between a donor and acceptor fluorophore with time-resolved detection to reduce background. | Ternary Complex Formation (EC 50 ), Binding Affinity (K D ) | Homogeneous assay format, high throughput, sensitive.[13][14][15] | Requires labeled binding partners, potential for compound interference. |
| AlphaLISA® | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought together. | Ternary Complex Formation (EC 50 ) | Homogeneous, no-wash assay, high sensitivity and throughput.[16][17][18] | Requires tagged or antibody-recognized proteins, potential for "hook effect" at high concentrations.[18] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their quantitative analyses.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL complex) to a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K D ) and kinetics (k on , k off ).
-
Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent affinity and kinetic parameters for the ternary complex.[3][5]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary K D (PROTAC to E3 ligase) to the ternary K D . An α > 1 indicates positive cooperativity.[5]
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
-
Sample Preparation: Prepare highly pure and concentration-matched solutions of the E3 ligase, target protein, and PROTAC in the same buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the target protein solution to determine its binary binding thermodynamics.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
Analyze the data to determine the apparent binding affinity and thermodynamics of ternary complex formation.[5]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) from the measured binding affinities.
NanoBRET™ Assay Protocol for Live-Cell Ternary Complex Formation
-
Cell Line Generation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor). A 1:10 donor to acceptor plasmid ratio is a common starting point.[8][12]
-
Cell Seeding: Plate the transfected cells in a white, 96- or 384-well assay plate.
-
Compound Treatment:
-
Detection: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Data Analysis: Measure the luminescence at two wavelengths (donor and acceptor emission). Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the EC 50 for ternary complex formation.[8]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-induced protein degradation pathway and a typical experimental workflow for its quantitative analysis.
PROTAC-Induced Protein Degradation Pathway
Experimental Workflow for PROTAC Analysis
By employing these robust analytical methods, researchers can gain deep insights into the mechanism of action of their PROTACs, enabling the rational design and optimization of this promising therapeutic modality. The quantitative data generated will be invaluable for establishing structure-activity relationships and advancing the most potent candidates through the drug discovery pipeline.
References
- 1. aragen.com [aragen.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Ternary Complex Formation [promega.sg]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of (S,R,S)-Ahpc-peg2-nhs ester and (S,R,S)-Ahpc-peg4-nhs ester
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its molecular architecture, particularly the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of two commonly used linker building blocks, (S,R,S)-Ahpc-peg2-nhs ester and (S,R,S)-Ahpc-peg4-nhs ester, in the context of PROTAC efficacy.
While direct head-to-head experimental data for PROTACs differing only by these two specific linkers is not extensively available in publicly accessible literature, we can infer the performance differences based on well-established principles of linker optimization in PROTAC design. The length of the polyethylene (B3416737) glycol (PEG) chain in the linker is a crucial parameter that influences several key aspects of PROTAC function, including solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy. The length, rigidity, and composition of the linker directly influence several key parameters:
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in inefficient ubiquitination.[1]
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
-
Physicochemical Properties: The inclusion of hydrophilic PEG units can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which can in turn enhance their cell permeability and bioavailability.
Quantitative Data Presentation: Impact of PEG Linker Length on PROTAC Performance
To illustrate the impact of PEG linker length on PROTAC efficacy, the following tables summarize representative data from studies on PROTACs targeting different proteins. It is important to note that the optimal linker length is target-dependent and must be determined empirically.
Table 1: Representative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG2 | 85 | >90 | Moderate |
| PEG4 | 25 | >95 | High |
| PEG6 | 40 | >95 | Moderate |
Data is synthesized from general trends reported in the literature. Actual values are target and cell-line dependent.
Table 2: Representative Degradation Efficiency of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG2 | 15 | ~80 |
| PEG4 | 5 | >90 |
| PEG6 | 20 | ~85 |
Data is synthesized from general trends reported in the literature. Actual values are target and cell-line dependent.
From the representative data, a trend emerges where a PEG4 linker often provides a favorable balance, leading to enhanced potency (lower DC50) and efficacy (higher Dmax) compared to a shorter PEG2 linker. The increased length and flexibility of the PEG4 chain may allow for a more optimal orientation of the target protein and the E3 ligase within the ternary complex, leading to more efficient ubiquitination. However, further increasing the linker length (e.g., to PEG6) can sometimes lead to a decrease in potency, a phenomenon known as the "hook effect," where the formation of non-productive binary complexes is favored.
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs (with PEG2 and PEG4 linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
1. Reagent Preparation:
-
Prepare a solution containing the purified target protein and the E3 ligase complex in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTACs.
2. Assay Procedure:
-
Add the PROTAC dilutions to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add donor and acceptor-labeled antibodies that specifically bind to the target protein and the E3 ligase, respectively.
-
Incubate to allow for antibody binding.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented representative data and established principles of PROTAC design suggest that a systematic approach to linker length optimization is essential for developing potent and selective protein degraders. While a PEG2 linker can be effective, extending the linker to a PEG4 often leads to improved degradation potency and efficacy by facilitating more favorable ternary complex formation. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker lengths for each new PROTAC system. Researchers and drug developers should consider a systematic approach to linker design to identify the optimal configuration for their specific application.
References
The Balancing Act: How PEG Linker Length Dictates DC50 and Dmax in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the rational design of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a complex endeavor. A critical, yet often underestimated, component in the design of these molecules is the linker that connects the targeting moiety to the therapeutic payload. Among the various linker types, polyethylene (B3416737) glycol (PEG) has gained significant traction due to its ability to modulate the physicochemical and pharmacological properties of the entire construct. The length of this PEG linker is a crucial variable that can profoundly impact the efficacy of the therapeutic, as measured by key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
The length of the PEG linker in both ADCs and PROTACs is not merely a spacer but an active contributor to the molecule's overall performance. An optimal linker length is essential for achieving the desired therapeutic window, balancing potency with pharmacokinetics and minimizing off-target toxicity.[1][2] A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex in the case of PROTACs, or hindering the payload's access to its target in ADCs.[2] Conversely, a linker that is too long might lead to a non-productive ternary complex or unfavorable pharmacokinetic properties.[2][3] Therefore, a systematic evaluation of different linker lengths is a cornerstone of developing potent and effective targeted therapies.
Quantitative Comparison of PEG Linker Length on Efficacy
The degradation efficiency of a PROTAC is quantified by its DC50 and Dmax values. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy in degrading the target protein.[4] The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[2][5]
| Target Protein | E3 Ligase Recruited | PEG Linker Length (Number of PEG Units/Atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| BRD4 | CRBN | 0 (No PEG) | < 500 | > 90 | A short, direct linkage can be highly effective.[5] |
| BRD4 | CRBN | 1 | > 5000 | ~50 | A single PEG unit can significantly reduce degradation potency.[5] |
| BRD4 | CRBN | 2 | > 5000 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[5] |
| Tank-binding kinase 1 (TBK1) | VHL | 21 atoms | 3 | 96 | Potency peaked with a 21-atom linker in this study.[4][6] |
| Tank-binding kinase 1 (TBK1) | VHL | 29 atoms | 292 | 76 | Longer linkers can lead to a decrease in potency.[4] |
| Estrogen Receptor α (ERα) | VHL | 12 atoms | - | Effective | - |
| Estrogen Receptor α (ERα) | VHL | 16 atoms | - | More Potent | Increasing linker length in this range improved efficacy.[4] |
For ADCs, while DC50 and Dmax are not the primary metrics, the linker length influences in-vivo efficacy and pharmacokinetics. Longer PEG chains generally result in slower clearance, with a threshold often observed around PEG8, beyond which clearance is not significantly impacted.[7][8] This improved pharmacokinetic profile can lead to greater accumulation of the ADC in the tumor tissue.[9] However, this can sometimes be accompanied by a decrease in in-vitro cytotoxicity, highlighting a critical trade-off that must be optimized for each specific ADC.[9]
Experimental Protocols
To assess the impact of PEG linker length on DC50 and Dmax values, a series of key experiments are performed. The following are detailed methodologies for these essential assays.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the amount of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs with varying PEG linker lengths for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[6]
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay assesses the downstream effect of target protein degradation on cell proliferation and viability.[6]
-
Cell Seeding and Treatment: Seed cells in 96-well plates at an appropriate density. After overnight adherence, treat the cells with a serial dilution of the PROTACs or ADCs.
-
Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[6]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[6]
-
Measurement: Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength using a microplate reader.[6]
-
Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 (half-maximal inhibitory concentration).[6]
Pharmacokinetic (PK) Study in Rodents
This experiment is crucial for evaluating how PEG linker length affects the in vivo properties of an ADC.[1]
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[1]
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the conceptual relationships and experimental workflows discussed.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Generalized workflow for evaluating PROTAC/ADC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alkyl vs. PEG Linkers in PROTAC Design for Researchers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each of its three components: the warhead for the protein of interest (POI), the E3 ligase ligand, and the linker connecting them. The choice of linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of two of the most common flexible linkers, alkyl and polyethylene (B3416737) glycol (PEG) chains, supported by experimental data to aid researchers in their design strategies.
Key Differences and General Principles
Alkyl and PEG linkers are the most frequently used flexible linkers due to their synthetic accessibility and the ease with which their lengths can be modified.[1] However, they impart distinct physicochemical properties to the PROTAC molecule.
-
Alkyl Linkers: These are hydrocarbon chains that are generally hydrophobic.[1] This hydrophobicity can enhance membrane permeability, a desirable trait for oral bioavailability and reaching intracellular targets.[] However, it can also lead to poor aqueous solubility and an increased risk of non-specific binding.[2][4] Alkyl chains are also considered metabolically "inert" in that they are less prone to oxidative cleavage compared to PEG linkers.[]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic.[1] This characteristic generally improves the aqueous solubility of the PROTAC, which can be beneficial for formulation and reducing non-specific binding.[4][5] Approximately 54% of reported PROTACs utilize PEG linkers.[1] However, the ether oxygens in the PEG backbone, while increasing hydrophilicity, can sometimes lead to lower metabolic stability.[4] Interestingly, some studies have shown that the partial shielding provided by a PEG linker can generate a PROTAC that is even more permeable than its aliphatic linker counterpart.[6]
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and often requires empirical testing.[2] A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[7]
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes representative data from studies comparing the performance of PROTACs with alkyl versus PEG linkers.
| PROTAC Target | Linker Type | Linker Length | DC50 | Dmax (%) | Permeability (Pₑ, 10⁻⁶ cm/s) | Solubility | Reference |
| BRD4 | Alkyl | 9 atoms | Concentration-dependent decrease | Not Specified | Higher than PEG analogue | Lower | [1] |
| BRD4 | PEG | 12 atoms | More potent than shorter PEG | Not Specified | Lower than alkyl analogue | Higher | [7] |
| FLT3 | PEG | Optimal length | Significantly enhanced degradation | Not Specified | Not Specified | Not Specified | [8] |
| VHL-based PROTAC | Alkyl | Not Specified | Not Specified | Not Specified | 0.002 | Lower | [9][10] |
| VHL-based PROTAC | PEG | 1 unit | Not Specified | Not Specified | 0.005 | Higher | [9][10] |
| BET | Alkyl | Short | Improved permeability | Improved degradation | 0.1 | Lower | [11] |
| BET | PEG | Not Specified | Not Specified | Not Specified | 0.01 | Higher | [11] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and target proteins. The table aims to illustrate general trends.
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing different linkers.
Caption: General mechanism of action of a PROTAC, highlighting the formation of a ternary complex leading to target protein degradation.
Caption: A typical experimental workflow for the comparative evaluation of PROTACs with different linkers.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds (with alkyl and PEG linkers) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC compound or vehicle control for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[12]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[12]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PROTAC compounds
-
UV-Vis plate reader
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Coat Donor Plate: Carefully coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the PROTAC compounds in PBS to create the donor solutions.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Add the donor solutions to the wells of the donor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified time (e.g., 4-16 hours).
-
Measurement: After incubation, separate the plates and measure the concentration of the PROTAC compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate Permeability: The effective permeability (Pe) is calculated using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Conclusion
The selection of a linker is a pivotal step in PROTAC design, with both alkyl and PEG linkers offering distinct advantages and disadvantages. Alkyl linkers can enhance cell permeability, which is crucial for oral drug development, while PEG linkers often improve solubility and can sometimes contribute to favorable conformational shielding.[][4][6] A systematic evaluation of linker types and lengths using robust experimental assays is essential to identify the optimal PROTAC candidate with the desired degradation efficacy and drug-like properties. The continued exploration of novel linker chemistries will undoubtedly advance the development of next-generation protein degraders.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Navigating the Maze: A Comparative Guide to LC-MS Methods for Confirming (S,R,S)-Ahpc-peg2-nhs Ester Conjugates
For researchers, scientists, and drug development professionals engaged in the burgeoning field of targeted protein degradation, the precise characterization of novel constructs is paramount. This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for confirming the identity of conjugates formed with (S,R,S)-Ahpc-peg2-nhs ester, a popular linker incorporating a von Hippel-Lindau (VHL) E3 ligase ligand. We present a synthesis of established methodologies, quantitative performance metrics, and detailed experimental protocols to aid in the selection of the most appropriate analytical strategy.
The this compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Confirmation of its successful conjugation to a target protein or molecule is a critical step in the development of these novel therapeutics. LC-MS has proven to be an indispensable tool for this purpose, offering high sensitivity and specificity for the characterization of these complex molecules.[2]
Performance Comparison of LC-MS Methods
The choice of an LC-MS method will depend on the specific requirements of the analysis, such as the need for high throughput, quantitative accuracy, or detailed structural elucidation. Below is a comparison of common approaches.
| Method | Key Strengths | Potential Limitations | Typical Mass Accuracy (ppm) | Limit of Quantification (LOQ) |
| Reverse-Phase LC-MS (RPLC-MS) | High resolution for complex mixtures, good for monitoring reaction completion. | May require optimization to prevent on-column degradation of NHS ester. | < 5 | 10 - 50 pg/mL[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Excellent retention of polar analytes like NHS esters and their hydrolysis products.[4] | Can be sensitive to sample matrix effects. | < 5 | 1 - 10 ng/mL |
| Size-Exclusion Chromatography (SEC)-MS | Useful for analyzing intact protein conjugates and determining drug-to-antibody ratio (DAR).[5] | Lower resolution for small molecules and requires volatile mobile phases. | < 20 | Not ideal for small molecule quantification. |
| Tandem MS (MS/MS) with Collision-Induced Dissociation (CID) | Provides structural information by fragmenting the molecule. | Fragmentation of the PEG linker can be complex. | N/A | Dependent on precursor intensity. |
| In-Source Fragmentation (ISF)-MS/MS | Can be used to generate characteristic fragment ions of the PEG linker for identification.[6][7] | Less controlled fragmentation compared to CID. | N/A | Dependent on precursor intensity. |
Experimental Protocols
Detailed methodologies for the key LC-MS approaches are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and conjugates.
Method 1: Reverse-Phase LC-MS/MS for Reaction Monitoring
This method is suitable for monitoring the progress of the conjugation reaction and confirming the mass of the resulting conjugate.
Chromatography:
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS: Product ion scans of the expected precursor ion of the conjugate. Collision energy should be optimized to achieve characteristic fragmentation.
Method 2: HILIC-MS for NHS Ester and Hydrolysis Product Analysis
This method is ideal for quantifying the consumption of the this compound and the formation of its hydrolysis byproduct.
Chromatography:
-
Column: Thermo Syncronis HILIC (150 x 3 mm, 3 µm) or equivalent.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.5.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95-50% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 1 µL.[4]
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
MS1 Scan Range: m/z 100-1000.
-
Selected Ion Monitoring (SIM): Monitor the m/z of the NHS ester and its hydrolyzed carboxylic acid form.
Visualizing the Workflow and Methodologies
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the principles behind different MS fragmentation techniques.
Caption: Experimental workflow for LC-MS confirmation.
References
In Vivo Performance of PROTACs: A Comparative Analysis of (S,R,S)-Ahpc-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
This guide provides a comparative analysis of the in vivo performance of PROTACs, with a focus on those synthesized using the (S,R,S)-Ahpc-peg2-nhs ester linker moiety. This linker contains a well-established von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain. We will compare its expected performance characteristics with in vivo data from other well-characterized PROTACs that employ different linker strategies to degrade prominent cancer targets such as Bromodomain and Extra-Terminal (BET) proteins and Mouse Double Minute 2 homolog (MDM2).
The Central Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Key Linker Characteristics and Their Impact:
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, these linkers are hydrophilic and can improve the aqueous solubility of the often-large PROTAC molecules.[2][3] However, they may have reduced metabolic stability in vivo.[2]
-
Alkyl Linkers: These hydrocarbon chains are more hydrophobic, which can enhance cell permeability but may negatively impact solubility.[3][] They are often more metabolically stable than PEG linkers.[]
-
-
Length: The length of the linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.[3]
-
Rigidity: More rigid linkers, often containing cyclic structures, can restrict the conformational flexibility of the PROTAC, which can improve ternary complex stability and metabolic stability.[2]
Comparative In Vivo Performance of PROTACs
Here, we present in vivo data from studies on well-characterized PROTACs targeting BET proteins (ARV-771 and BETd-260) and MDM2 (a Nutlin-based PROTAC) to provide a basis for comparison.
Data Presentation: In Vivo Efficacy of Representative PROTACs
Table 1: In Vivo Efficacy of BET-Targeting PROTACs
| PROTAC | Target | Linker Type | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| ARV-771 | Pan-BET | Not specified | 22Rv1 Xenograft | 30 mg/kg, s.c., daily | Tumor Regression | [5][6][7] |
| BETd-260 | Pan-BET | Not specified | RS4;11 Xenograft | 5 mg/kg, i.v., every other day for 3 weeks | >90% regression | [8][9] |
| BETd-260 | Pan-BET | MNNG/HOS Xenograft | 5 mg/kg, i.v., 3 times/week for 3 weeks | ~94% TGI | [10] |
Table 2: In Vivo Efficacy of an MDM2-Targeting PROTAC
| PROTAC | Target | Linker Type | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| J11a-1 | MDM2 | Not specified | Not specified | 30 mg/kg, i.p., twice a day for 21 days | 52% | [11] |
Table 3: In Vivo Pharmacodynamics of BET-Targeting PROTACs
| PROTAC | Target Protein Degradation in Tumor Tissue | Mouse Model | Dosing | Time Point | Reference |
| ARV-771 | 37% BRD4 degradation | 22Rv1 Xenograft | 10 mg/kg, s.c., daily for 3 days | 8 hours post last dose | [12] |
| BETd-260 | Significant BRD2, BRD3, and BRD4 degradation | HepG2 and BEL-7402 Xenografts | 5 mg/kg, i.v., single dose | 24 hours | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for key experiments in the evaluation of PROTACs.
Xenograft Mouse Model for Efficacy Studies
-
Cell Culture: Culture the desired cancer cell line (e.g., 22Rv1 for prostate cancer, RS4;11 for leukemia) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation:
-
For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁷ cells suspended in a mixture of serum-free media and Matrigel into the flank of each mouse.[14]
-
For hematological malignancies, cells can be injected intravenously.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.[14]
-
Randomize mice into control and treatment groups.
-
-
PROTAC Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water for oral administration; DMSO, PEG300, and saline for intraperitoneal injection).[14]
-
Administer the PROTAC according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., oral, intraperitoneal, intravenous, subcutaneous).
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[14]
-
Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity.[14]
-
Survival: For long-term studies, monitor the overall survival of the animals.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot) and another portion fixed in formalin for immunohistochemistry.[15]
Western Blot for In Vivo Target Protein Degradation
-
Sample Preparation: Homogenize tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4, MDM2) and a loading control (e.g., β-actin).
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.
-
Pharmacokinetic Studies
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
PROTAC Administration: Administer the PROTAC via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Processing: Isolate plasma from the blood samples.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-Ahpc-based linker.
Caption: A typical workflow for a preclinical xenograft study to evaluate PROTAC efficacy.
Caption: Signaling pathway affected by an MDM2-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Decoding the Bridge: A Comparative Guide to PROTAC Linker Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the design of the linker in a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of efficacy. This guide provides an objective comparison of how linker properties—length, composition, and attachment point—influence PROTAC performance, supported by experimental data and detailed methodologies for key evaluation assays.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but an active component that governs the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] Understanding the structure-activity relationship (SAR) of the linker is paramount for optimizing a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
The Influence of Linker Length: A Delicate Balance
The length of the linker plays a pivotal role in the formation of a stable and effective ternary complex. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[2][3] Conversely, an excessively long linker may result in unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination by the E3 ligase.[2][3] The relationship between linker length and degradation efficacy is often non-linear, and the optimal length is highly dependent on the specific POI and E3 ligase pair.[2]
Quantitative Comparison: Linker Length vs. Degradation Efficacy
The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins. The key parameters presented are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 9 | >1000 | <20 | [4] |
| PROTAC B | PEG | 12 | ~500 | ~60 | [4] |
| PROTAC C | PEG | 16 | ~100 | >80 | [4] |
| PROTAC D | PEG | 19 | ~250 | ~70 | [4] |
| PROTAC E | PEG | 21 | >500 | <50 | [4] |
Data from a study on ERα-targeting PROTACs demonstrates that a 16-atom PEG linker provides the optimal length for efficient degradation in MCF7 cells.[4]
Table 2: Impact of Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide (CRBN) | PEG | 8 | 4.3 | >98 | [5] |
| MZ1 | VH032 (VHL) | PEG | 8 | 29 | >95 | [5] |
| ARV-825 | Pomalidomide (CRBN) | Alkyl | 13 | 1.8 | >95 | [6] |
This table highlights that even with similar linker lengths, the choice of E3 ligase ligand and linker composition can significantly impact degradation potency.
Linker Composition: More Than Just a Connector
The chemical composition of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its conformational flexibility.[7]
-
Alkyl Chains: These are common, hydrophobic linkers that provide flexibility.[2]
-
Polyethylene Glycol (PEG) Linkers: The inclusion of ethylene (B1197577) glycol units increases hydrophilicity, which can enhance solubility and cell permeability.[1][2]
-
Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can introduce conformational rigidity. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[2]
A phenomenon known as the "chameleon effect" has been described for some flexible linkers. These linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, facilitating cell entry, and then transition to a more extended, polar conformation in the aqueous cytoplasm to engage the target protein and E3 ligase.[1]
Quantitative Comparison: Linker Composition vs. Cell Permeability
The ability of a PROTAC to cross the cell membrane is a prerequisite for its activity. The following table presents data on how linker composition affects the cell permeability of VHL-recruiting PROTACs targeting ERK5.
Table 3: Impact of Linker Composition on VHL PROTAC Cell Permeability
| PROTAC | Linker Composition | cLogP | Cell Permeability (NanoBRET assay) | Reference |
| 1 | Aliphatic | 7.6 | Low | [8] |
| 2 | PEG-based | 5.5 | Moderate | [8] |
| 5 | Rigid (Pyridine-based) | 6.2 | High | [8] |
| 6 | Rigid (Pyridine-based with IMHB potential) | 6.1 | High | [8] |
| 8 | Piperidine-containing | 5.8 | High | [8] |
This study suggests that linkers capable of forming intramolecular hydrogen bonds (IMHBs) and shielding polar surface area can enhance cell permeability.[8]
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for SAR studies, and the logical relationship between linker properties and degradation efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for a PROTAC linker SAR study.
Caption: Logical relationship between linker properties and PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility of results and assist in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates. Once confluent, treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[2]
TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.
Protocol:
-
Reagent Preparation: Prepare assay buffer and solutions of the tagged POI (e.g., His-tagged), tagged E3 ligase (e.g., GST-tagged), and the PROTAC at various concentrations. The tags will be used for detection with specific antibodies conjugated to a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2).
-
Assay Plate Setup: In a low-volume 384-well plate, add the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Addition of Detection Reagents: Add the anti-tag antibodies conjugated to the FRET donor and acceptor.
-
Second Incubation: Incubate the plate again to allow the antibodies to bind to their respective tags.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that compete with the ternary complex.[9][10]
Caco-2 Permeability Assay
Objective: To assess the in vitro intestinal permeability of a PROTAC, predicting its oral absorption.
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples and the initial donor solution using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters. For PROTACs, it is often necessary to add bovine serum albumin (BSA) to the assay buffer to improve recovery and reduce non-specific binding.[7][8]
Conclusion
The linker is a crucial element in the design of effective PROTACs, with its length, composition, and attachment points having a profound impact on degradation efficacy, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide underscore the necessity for systematic optimization of the linker for each new target and E3 ligase combination. While general principles are emerging, the optimal linker design often remains an empirically determined parameter. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, accelerating the development of potent and selective protein degraders for therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 5. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,R,S)-Ahpc-peg2-nhs Ester
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (S,R,S)-Ahpc-peg2-nhs ester, a synthetic PROTAC linker. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound is a PROTAC linker that incorporates an E3 ligase ligand with a hydrophilic PEG linker, featuring an amine-reactive NHS ester group.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the search results, the disposal procedures for similar NHS esters and PEGylated compounds offer a reliable framework for its safe management.[4]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Protective Clothing: A lab coat is essential to protect from splashes.
-
Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to prevent inhalation.[4]
Disposal Procedures
The correct disposal method for this compound is contingent on its physical state: unreacted solid, concentrated solutions, dilute aqueous solutions, or contaminated labware. All waste generated should be treated as chemical waste and must be segregated from regular trash.[4]
All waste materials that have come into contact with this compound must be collected in a designated hazardous waste container. This container should be:
-
Clearly Labeled: Marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
Securely Sealed: To prevent leaks or spills.
-
Chemically Compatible: Constructed from a material, such as high-density polyethylene, that is compatible with the solvents used.[4]
A. Unused or Expired Solid this compound: The original vial containing the solid compound should be placed directly into the designated hazardous waste container. Never dispose of the solid powder in the regular trash.[4]
B. Concentrated Solutions (e.g., in DMSO or DMF): Concentrated stock solutions must be collected in a sealed and labeled hazardous waste container. Under no circumstances should these solutions be disposed of down the drain.[4]
C. Dilute Aqueous Solutions from Reactions: For aqueous solutions resulting from labeling reactions, the reactive NHS ester should be quenched prior to collection. This can be achieved through hydrolysis:
-
pH Adjustment: Ensure the pH of the solution is between 7 and 8.5. If necessary, adjust with a suitable buffer.
-
Incubation: Allow the solution to stand at room temperature for several hours or overnight to ensure the complete hydrolysis of the NHS ester.[4] NHS esters hydrolyze rapidly in aqueous solutions, especially at higher pH.[5]
-
Collection: Transfer the quenched solution to the designated aqueous hazardous waste container.[4]
D. Contaminated Labware: All solid materials, including pipette tips, microcentrifuge tubes, gloves, and paper towels, that have been in contact with this compound should be collected in the designated solid hazardous waste container.[4]
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. It is imperative to follow all institutional protocols for waste accumulation, storage, and pickup requests.[4]
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact is not available, the table below summarizes key information based on its chemical class.
| Property | Value/Information | Citation |
| CAS Number | 2757045-58-0 | [1] |
| Molecular Formula | C34H45N5O10S | [1] |
| Molecular Weight | 715.8 | [1] |
| NHS Ester Reactivity | Reactive with primary amines; hydrolyzes in aqueous solutions. | [5] |
| PEG Component | Generally considered biodegradable but should not be released into wastewater systems. | [6] |
| Recommended Storage | -20°C for long-term storage. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S,R,S)-Ahpc-peg2-nhs ester
Essential Safety and Handling Guide for (S,R,S)-Ahpc-peg2-nhs ester
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on the general properties of N-Hydroxysuccinimide (NHS) esters and related PROTAC linker compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available.
This compound is a synthetic PROTAC (Proteolysis-targeting chimera) linker. It contains a ligand for an E3 ligase and a reactive NHS ester group, which is sensitive to moisture and reactive towards primary amines. The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions.
Immediate Safety Precautions
Standard laboratory personal protective equipment (PPE) is mandatory when handling this compound. Due to the reactive nature of the NHS ester, it may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A summary of required PPE is provided below.
| Protection Type | Specific Equipment | Reason |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and solid particulates. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact and irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | N95 respirator or equivalent | Recommended when handling the solid powder to avoid inhalation. |
Storage and Handling
Proper storage is critical to maintain the reactivity and integrity of the NHS ester.
| Parameter | Specification | Notes |
| Storage Temperature | -20°C | Long-term storage to prevent degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | NHS esters are moisture-sensitive; inert gas displaces moisture-laden air. |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. |
| Solvents | Use anhydrous solvents (e.g., DMSO, DMF) for reconstitution | Prevents hydrolysis of the NHS ester. |
Experimental Protocol: Safe Handling and Use
This protocol outlines the step-by-step procedure for safely handling this compound from vial to reaction quenching.
-
Preparation :
-
Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.
-
Assemble all necessary materials: the vial of this compound, anhydrous solvent (e.g., DMSO or DMF), micropipettes with filtered tips, and reaction vessels.
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
-
Reconstitution :
-
Allow the vial of the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.
-
Under an inert atmosphere if possible, carefully open the vial.
-
Add the required volume of anhydrous solvent to achieve the desired concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
-
Use in Reactions :
-
Use the reconstituted solution immediately for your experiment (e.g., conjugation to a primary amine-containing molecule).
-
Keep the stock solution vial tightly sealed and under inert gas when not in use.
-
-
Quenching and Cleanup :
-
After the reaction is complete, any remaining reactive NHS ester should be quenched. This can be achieved by adding a buffer with a pH between 7 and 8.5 and allowing it to stand for several hours to ensure complete hydrolysis.
-
Clean any spills immediately with an appropriate solvent and absorbent material. Dispose of cleaning materials as hazardous waste.
-
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
| Waste Stream | Collection and Disposal Procedure |
| Unused Solid | Collect the original vial in a designated hazardous waste container. |
| Concentrated Solutions | Collect in a sealed, labeled hazardous waste container compatible with the solvent (e.g., polyethylene for DMSO/DMF). |
| Dilute Aqueous Solutions | Quench the reactive NHS ester by adjusting the pH to 7-8.5 and allowing it to hydrolyze for several hours. Collect in a designated aqueous hazardous waste container. |
| Contaminated Labware | All pipette tips, tubes, gloves, etc., that have come into contact with the compound should be collected in a designated solid hazardous waste container. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name. Follow your institution's Environmental Health and Safety (EHS) guidelines for waste pickup and disposal.
Workflow Diagrams
The following diagrams illustrate the key operational workflows for handling this compound.
Caption: Experimental workflow for safe handling and reconstitution.
Caption: Logical flow for proper waste segregation and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
